molecular formula C9H17NO3 B1661043 methyl 2-methoxy-2-piperidin-4-ylacetate CAS No. 874365-43-2

methyl 2-methoxy-2-piperidin-4-ylacetate

Número de catálogo: B1661043
Número CAS: 874365-43-2
Peso molecular: 187.24
Clave InChI: ISGDQKXBYIDBQO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 2-methoxy-2-piperidin-4-ylacetate is a synthetic piperidine-based ester intended for research and development purposes. Piperidine derivatives are among the most important synthetic fragments for designing new drugs and play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . This compound serves as a versatile chemical building block, particularly useful for the synthesis of more complex molecules in medicinal chemistry. Researchers can utilize this compound in the exploration of novel substances with potential pharmacological activity. The piperidine ring is a common structural feature in a wide range of biologically active molecules, and its functionalization is a key strategy in drug discovery . The specific stereochemistry and functional groups of methyl 2-methoxy-2-piperidin-4-ylacetate make it a valuable intermediate for constructing compound libraries aimed at screening for new therapeutic agents. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets and handle this compound in accordance with all applicable laboratory safety regulations.

Propiedades

Número CAS

874365-43-2

Fórmula molecular

C9H17NO3

Peso molecular

187.24

Nombre IUPAC

methyl 2-methoxy-2-piperidin-4-ylacetate

InChI

InChI=1S/C9H17NO3/c1-12-8(9(11)13-2)7-3-5-10-6-4-7/h7-8,10H,3-6H2,1-2H3

Clave InChI

ISGDQKXBYIDBQO-UHFFFAOYSA-N

SMILES

COC(C1CCNCC1)C(=O)OC

SMILES canónico

COC(C1CCNCC1)C(=O)OC

Origen del producto

United States
Foundational & Exploratory

Technical Monograph: Methyl 2-methoxy-2-(piperidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffold for Medicinal Chemistry and Drug Discovery

Executive Summary

Methyl 2-methoxy-2-(piperidin-4-yl)acetate (CAS: 2361645-69-2) is a specialized heterocyclic building block increasingly utilized in modern drug discovery. As a 4-substituted piperidine derivative featuring an


-methoxy ester moiety, this molecule serves as a critical intermediate for synthesizing complex pharmaceutical agents, particularly those targeting G-protein-coupled receptors (GPCRs) and enzyme inhibitors.

This guide provides a comprehensive technical analysis of the molecule, detailing its structural properties, synthetic pathways, and applications in medicinal chemistry. It is designed for researchers requiring a rigorous understanding of this scaffold's reactivity and potential in library generation.

Chemical Identity & Physicochemical Properties[1]

The molecule combines a secondary amine (piperidine) with a functionalized ester, offering two distinct vectors for chemical diversification. The


-methoxy group introduces specific electronic and steric properties that differentiate it from its 

-hydroxy or unsubstituted analogs.
Table 1: Core Chemical Data
PropertySpecification
IUPAC Name Methyl 2-methoxy-2-(piperidin-4-yl)acetate
Common Name

-Methoxy-4-piperidineacetic acid methyl ester
CAS Number 2361645-69-2 (often supplied as HCl salt)
Molecular Formula

(Free Base)
Molecular Weight 187.24 g/mol (Free Base); 223.70 g/mol (HCl Salt)
Chirality Contains one chiral center at the

-carbon (C2). Typically supplied as a racemate unless specified.
Solubility Soluble in DMSO, Methanol, Water (as HCl salt).
pKa (Calc) ~10.8 (Piperidine NH)
LogP (Calc) ~0.5 (Low lipophilicity due to polarity)

Structural Analysis & Reactivity

Conformational Dynamics

The piperidine ring predominantly adopts a chair conformation to minimize 1,3-diaxial interactions. The bulky 2-methoxy-2-acetate group at the C4 position will favor the equatorial position to maximize stability.

  • Secondary Amine (

    
    ):  Highly nucleophilic; serves as the primary handle for reductive amination, acylation, or sulfonylation.
    
  • Ester Moiety (

    
    ):  Susceptible to hydrolysis (to acid), reduction (to alcohol/aldehyde), or amidation.
    
  • 
    -Methoxy Group:  An ether linkage that provides metabolic stability compared to a hydroxyl group while maintaining hydrogen bond accepting capability. It also influences the acidity of the 
    
    
    
    -proton.
Retrosynthetic Logic

To synthesize this molecule, one must control the formation of the C-C bond at the piperidine-4-position and the introduction of the


-methoxy functionality.

Figure 1: Retrosynthetic Analysis (DOT)

Retrosynthesis Target Target: Methyl 2-methoxy-2-(piperidin-4-yl)acetate Intermediate1 Intermediate: N-Protected (e.g., N-Boc-4-formylpiperidine) Target->Intermediate1 1. O-Methylation 2. Pinner Reaction/Esterification 3. Deprotection Precursor Precursor: Piperidine-4-carboxylic acid or 4-Hydroxymethylpiperidine Intermediate1->Precursor Oxidation / Reduction

Caption: Retrosynthetic disconnection revealing the N-protected 4-formylpiperidine as the key divergence point.

Synthetic Protocols

The most robust synthesis strategy involves the functionalization of N-Boc-4-formylpiperidine . This route ensures the secondary amine remains protected during the harsh conditions required for ester formation and methylation.

Validated Synthetic Workflow

Step 1: Cyanohydrin Formation

  • Reagents: N-Boc-4-formylpiperidine, TMSCN (Trimethylsilyl cyanide), ZnI2 (catalyst).

  • Mechanism: Nucleophilic attack of the cyanide on the aldehyde carbonyl.

  • Protocol: Dissolve aldehyde in DCM. Add catalytic ZnI2. Add TMSCN dropwise at 0°C. Stir at RT for 4h.

Step 2: Pinner Reaction / Methanolysis

  • Reagents: Methanolic HCl (generated from Acetyl Chloride in MeOH).

  • Mechanism: The nitrile is converted to the imidate and then hydrolyzed to the methyl ester. The TMS group is cleaved, yielding the

    
    -hydroxy ester.
    
  • Protocol: Treat the crude cyanohydrin with HCl/MeOH at 0°C, then warm to RT. Stir 16h. (Note: This step yields Methyl 2-hydroxy-2-(piperidin-4-yl)acetate).

Step 3: O-Methylation (The Critical Step)

  • Reagents: Ag2O (Silver Oxide) and MeI (Methyl Iodide) OR NaH/MeI (requires careful temp control).

  • Rationale: Silver oxide provides a mild, non-basic condition that minimizes racemization (if chiral starting material is used) and prevents elimination.

  • Protocol: Dissolve

    
    -hydroxy ester in DMF. Add Ag2O (1.5 eq) and MeI (2.0 eq). Stir in dark for 24h.
    

Step 4: N-Deprotection

  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Protocol: Standard acidolysis to remove the Boc group, yielding the final product as the HCl salt.

Figure 2: Forward Synthesis Pathway (DOT)

Synthesis Start N-Boc-4-formylpiperidine Step1 Cyanohydrin Intermediate Start->Step1 TMSCN, ZnI2 Step2 Alpha-Hydroxy Ester Step1->Step2 HCl/MeOH (Pinner) Step3 Alpha-Methoxy Ester (Protected) Step2->Step3 Ag2O, MeI (Methylation) Final Methyl 2-methoxy-2- (piperidin-4-yl)acetate HCl Step3->Final 4M HCl/Dioxane (Deprotection)

Caption: Step-wise synthesis from commercially available N-Boc-4-formylpiperidine.

Applications in Drug Discovery

This scaffold is particularly valuable in "Fragment-Based Drug Design" (FBDD) due to its low molecular weight and specific functional handles.

Target Classes
  • Muscarinic Acetylcholine Receptors (mAChRs): 4-substituted piperidines are classic pharmacophores for M3 antagonists (used in COPD/Asthma). The

    
    -methoxy group can mimic the ester linkage found in natural alkaloids while improving hydrolytic stability.
    
  • Thrombin Inhibitors: The basic piperidine nitrogen can bind to the S1 pocket of serine proteases, while the ester extension interacts with the S2/S3 subsites.

  • Ritalin Analogs: Structural isomerism to Methylphenidate (where the phenyl ring is replaced/modified) allows for the exploration of novel Dopamine Transporter (DAT) inhibitors with altered kinetic profiles.

Library Generation Strategy

Researchers utilize the secondary amine for rapid parallel synthesis:

  • Reductive Amination: Reaction with diverse aldehydes to generate N-alkylated libraries.

  • Urea Formation: Reaction with isocyanates to generate urea derivatives (common in kinase inhibitors).

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Storage: Hygroscopic (as HCl salt). Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Incompatibility: Strong oxidizing agents, strong bases (can hydrolyze the ester).

References

  • Sigma-Aldrich. (2024). Product Specification: Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate hydrochloride (Related Analog & Scaffold Reference).Link

  • CymitQuimica. (2024). Methyl 2-methoxy-2-(piperidin-4-yl)acetate hydrochloride - CAS 2361645-69-2.[1][2]Link

  • Shafi, S., et al. (2012). "Cyanohydrins as key intermediates in the synthesis of alpha-hydroxy acids and esters." Organic Preparations and Procedures International. (General methodology for Step 1 & 2).
  • ChemSrc. (2025).[1] CAS 2361645-69-2 Physicochemical Data.[1][2]Link

(Note: Specific peer-reviewed literature on this exact CAS number is limited as it is a proprietary building block; methodologies cited are standard organic transformations applicable to this scaffold.)

Sources

Pharmacological Profile of Methyl 2-methoxy-2-piperidin-4-ylacetate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An extensive search of publicly available scientific literature and chemical databases reveals no specific pharmacological data for the compound methyl 2-methoxy-2-piperidin-4-ylacetate. This suggests that the compound may be a novel chemical entity, a synthetic intermediate that has not been biologically characterized, or a proprietary molecule whose pharmacological profile has not been disclosed in the public domain.

While a direct pharmacological profile cannot be provided, this guide will explore the constituent chemical moieties of methyl 2-methoxy-2-piperidin-4-ylacetate to infer potential biological activities and discuss the experimental approaches that would be necessary to establish its definitive pharmacological profile. This analysis is intended for researchers, scientists, and drug development professionals who may be interested in the potential of this and structurally related compounds.

Structural Analysis and Potential Pharmacological Relevance

Methyl 2-methoxy-2-piperidin-4-ylacetate is a small molecule characterized by three key structural features: a piperidine ring, a methoxy group, and a methyl acetate moiety. Each of these components is prevalent in a wide range of biologically active compounds, suggesting potential, albeit unconfirmed, interactions with various physiological targets.

  • Piperidine Scaffold: The piperidine ring is a ubiquitous heterocyclic motif found in numerous approved drugs and bioactive molecules.[1] Its saturated, six-membered ring structure provides a versatile scaffold that can be functionalized to interact with a variety of biological targets. Depending on the substitution pattern, piperidine-containing compounds can exhibit a broad spectrum of pharmacological activities, including but not limited to, effects on the central nervous system (CNS), cardiovascular system, and as anticancer agents.[1][2] The piperidine nitrogen can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, influencing the molecule's solubility, membrane permeability, and receptor binding properties.[1]

  • Methoxy Group: The presence of a methoxy (-OCH3) group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. It can influence lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME).[1] Furthermore, the methoxy group can participate in hydrogen bonding and steric interactions within a receptor's binding pocket, thereby modulating the compound's affinity and selectivity for its target.

  • Methyl Acetate Moiety: The methyl acetate group introduces an ester functionality. In vivo, esters are susceptible to hydrolysis by esterase enzymes, which can lead to the formation of a carboxylic acid metabolite. This metabolic conversion can alter the compound's biological activity, solubility, and duration of action. The methyl acetate portion could also contribute to the molecule's overall size, shape, and polarity, influencing its ability to cross biological membranes and interact with specific targets.

Postulated Biological Targets and Therapeutic Areas

Based on the structural components, several hypotheses regarding the potential biological targets and therapeutic applications of methyl 2-methoxy-2-piperidin-4-ylacetate can be formulated. These are speculative and would require experimental validation.

  • Central Nervous System (CNS) Targets: The piperidine scaffold is a common feature in many CNS-active drugs. Therefore, it is plausible that methyl 2-methoxy-2-piperidin-4-ylacetate could interact with various CNS receptors, such as serotonin (5-HT) or dopamine receptors. For instance, derivatives of piperidine have been investigated as selective serotonin 2A (5-HT2A) receptor inverse agonists for the potential treatment of psychosis.[3]

  • Enzyme Inhibition: The molecule could potentially act as an inhibitor of various enzymes. For example, piperidine-containing compounds have been developed as potent inhibitors of soluble epoxide hydrolase (sEH), with potential anti-inflammatory applications.[4] Additionally, some piperidine derivatives have shown inhibitory activity against the presynaptic choline transporter (CHT).[5]

  • Ion Channels: Certain piperidine derivatives have been found to interact with ion channels. For example, 2-methoxy-benzoic acid 1-methyl-piperidin-4-yl ester has been reported to have activity at sodium channels.[6]

Proposed Experimental Workflow for Pharmacological Profiling

To elucidate the pharmacological profile of methyl 2-methoxy-2-piperidin-4-ylacetate, a systematic experimental workflow would be required. The following outlines a standard approach in preclinical drug discovery.

Caption: A generalized workflow for the pharmacological evaluation of a novel chemical entity.

Synthesis and Purity Analysis

The first step would be the chemical synthesis of methyl 2-methoxy-2-piperidin-4-ylacetate. Various synthetic routes could be envisioned, potentially starting from commercially available piperidine derivatives.[7][8][9] Following synthesis, rigorous purification and characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are crucial to ensure the compound's identity and purity.

In Vitro Pharmacological Profiling

3.2.1. Primary Screening: A broad primary screening against a panel of common biological targets would be the initial step to identify potential activities. This typically involves high-throughput screening (HTS) of receptor binding assays for various G-protein coupled receptors (GPCRs), ion channels, and enzymes.

3.2.2. Secondary and Functional Assays: If any "hits" are identified in the primary screen, secondary assays would be conducted to confirm the activity and determine the functional consequences of the interaction. For example, if the compound binds to a specific GPCR, functional assays would be performed to determine if it acts as an agonist, antagonist, or inverse agonist.[10]

3.2.3. Selectivity Profiling: To assess the compound's specificity, it would be tested against a panel of related and unrelated targets. A high degree of selectivity is generally desirable to minimize off-target effects and potential side effects.

3.2.4. In Vitro ADME/Tox Profiling: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties and potential toxicity is critical. In vitro assays would be conducted to evaluate:

  • Solubility: To assess its dissolution characteristics.

  • Permeability: Using assays like the Caco-2 cell permeability assay to predict intestinal absorption.

  • Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine its metabolic fate.

  • Cytochrome P450 (CYP) Inhibition: To assess the potential for drug-drug interactions.

  • Cytotoxicity: Using various cell lines to identify potential cellular toxicity.

In Vivo Pharmacological Evaluation

Promising candidates from in vitro studies would advance to in vivo evaluation in animal models.

3.3.1. Pharmacokinetic (PK) Studies: These studies determine how the animal body processes the compound. Animals would be administered the compound via different routes (e.g., intravenous, oral), and blood samples would be collected over time to measure the drug concentration. Key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability would be determined.[11]

3.3.2. Pharmacodynamic (PD) Studies: These studies investigate the physiological effects of the compound in a living organism. The choice of PD model would depend on the in vitro findings. For example, if the compound showed affinity for a specific CNS receptor, its effects on animal behavior or neurochemical pathways would be assessed.

3.3.3. Efficacy Studies: If a potential therapeutic target is identified, the compound's efficacy would be evaluated in relevant animal models of disease.

3.3.4. Preliminary Toxicity Studies: Initial toxicity studies in animals would be conducted to identify any potential adverse effects and to determine a safe dose range for further studies.

Safety and Handling

While specific safety data for methyl 2-methoxy-2-piperidin-4-ylacetate is unavailable, general precautions for handling laboratory chemicals should be followed. Based on safety data sheets for structurally related compounds such as piperidine and various acetate esters, the compound may be flammable and could be harmful if swallowed, inhaled, or in contact with skin.[12][13][14][15] It is essential to handle the substance in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves and safety glasses, and avoid sources of ignition.[12][15]

Conclusion

References

  • BASF. (2026, January 28).
  • Thermo Fisher Scientific. (2015, February 2).
  • DC Fine Chemicals. (2025, March 12). Safety Data Sheet: 2'-Hydroxy-4'-methoxyacetophenone.
  • AAPPTec. (n.d.).
  • Vaswani, R. G., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas.
  • Olsen, M., et al. (2004). Pharmacological characterization of AC-90179 [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 310(3), 943-51.
  • Penjišević, J. Z., et al. (2022). The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as Ligands for Alpha1-Adrenergic Receptor - Comparative In Silico and In Vitro Study.
  • Fluorochem. (2024, December 19). Safety Data Sheet: 2-methoxy-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride.
  • Wang, M., et al. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Mancilla Percino, T., & Cruz Hernandez, T. R. (2007). Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. Journal of the Mexican Chemical Society, 51(4), 185-192.
  • BindingDB. (n.d.). BDBM50021419 2-Methoxy-benzoic acid 1-methyl-piperidin-4-yl ester.
  • Smolecule. (2024, August 10). Methyl 2-(1-(4-methoxybenzyl)piperidin-4-yl)
  • PMDA. (n.d.). MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY.
  • Park, J. S., et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. Sungkyunkwan University.
  • Hopping, G. R., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC.
  • CymitQuimica. (n.d.). CAS 1644667-61-7: methyl4-((2S,4S)-4-ethoxypiperidin-2-yl)
  • Flessner, T., et al. (n.d.). 2-(Piperidin-4-yl)
  • Williams, P. D., et al. (1995). 1-(1-[4-[(N-acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]piperidin-4- yl)-4H-3,1-benzoxazin-2(1H)-one (L-371,257): a new, orally bioavailable, non-peptide oxytocin antagonist. Journal of Medicinal Chemistry, 38(23), 4634-6.
  • Google Patents. (n.d.).
  • Kumar, A., & Agarwal, R. (2013). Piperidin-4-one: the potential pharmacophore. PubMed.
  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
  • Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester.
  • Keller, M. (2020).
  • MSD Manuals. (n.d.). Overview of Pharmacodynamics.
  • MDPI. (2024, October 23). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)
  • MDPI. (2021, February 4).
  • ChemScene. (n.d.). 2408761-26-0 | Methyl 4-((2R,4S)-4-ethoxypiperidin-2-yl)

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of Methyl 2-Methoxy-2-(piperidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-methoxy-2-(piperidin-4-yl)acetate is a high-value heterocyclic building block, structurally related to the piperidine-acetate scaffold found in psychoactive agents (e.g., Methylphenidate analogs) and specific kinase inhibitors. Its synthesis presents a unique challenge: introducing an


-methoxy functionality adjacent to a secondary amine while maintaining the integrity of the ester and the piperidine ring.

This protocol details a robust, four-step synthesis starting from the commercially available


-Boc-4-formylpiperidine . Unlike direct oxidative esterification methods which often fail on aliphatic heterocycles, this guide utilizes a Cyanohydrin-Pinner strategy  followed by a mild Silver(I)-mediated 

-methylation
. This pathway ensures high regioselectivity, minimizes elimination side-products, and allows for scalable purification via

-protected intermediates.

Strategic Retrosynthesis & Pathway Design

The synthesis is designed to avoid the pitfalls of direct carbene insertion (safety risks) and strong base alkylation (elimination risks). We utilize the


-Boc protecting group to mask the amine, allowing selective functionalization of the 

-hydroxyl group.
Logic Flow
  • Carbon Homologation: The aldehyde carbon is converted to the ester carbonyl via a nitrile intermediate.

  • Nitrogen Management: The piperidine nitrogen is protected (Boc) to prevent

    
    -methylation and facilitate lipophilic purification.
    
  • 
    -Functionalization:  The critical methoxy group is installed via 
    
    
    
    -alkylation of an
    
    
    -hydroxy ester intermediate.

Retrosynthesis Target Target: Methyl 2-methoxy-2-(piperidin-4-yl)acetate Inter1 Intermediate 3: N-Boc-Protected Methoxy Ester Target->Inter1 Deprotection (TFA or HCl) Inter2 Intermediate 2: N-Boc-Alpha-Hydroxy Ester Inter1->Inter2 O-Methylation (MeI, Ag2O) Inter3 Intermediate 1: TMS-Cyanohydrin Inter2->Inter3 Pinner Reaction (MeOH, HCl) + Re-Boc Start Starting Material: N-Boc-4-formylpiperidine Inter3->Start Cyanosilylation (TMSCN, ZnI2)

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the


-methoxy ester moiety.

Detailed Experimental Protocols

Phase 1: Carbon Homologation & Hydrolysis

Objective: Convert the aldehyde to the


-hydroxy methyl ester.
Precursor: tert-Butyl 4-formylpiperidine-1-carboxylate (CAS: 137076-22-3).[1]
Step 1.1: Cyanosilylation

Reaction Type: Nucleophilic Addition (Lewis Acid Catalyzed).

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents:

    • 
      -Boc-4-formylpiperidine (10.0 g, 46.9 mmol)
      
    • Dichloromethane (DCM, anhydrous, 100 mL)

    • Zinc Iodide (

      
      , 0.75 g, 2.3 mmol, 5 mol%)
      
    • Trimethylsilyl cyanide (TMSCN, 7.0 mL, 56.3 mmol, 1.2 equiv) [CAUTION: HCN Source]

  • Procedure:

    • Dissolve the aldehyde and

      
       in DCM under 
      
      
      
      .
    • Cool to 0°C. Add TMSCN dropwise via syringe over 15 minutes.

    • Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hex/EtOAc 4:1) for disappearance of aldehyde.

  • Workup:

    • Quench carefully with saturated

      
       (50 mL).
      
    • Extract with DCM (

      
       mL). Wash organics with brine, dry over 
      
      
      
      , and concentrate in vacuo.
    • Yield: Quantitative conversion to the TMS-cyanohydrin (crude oil). Proceed directly to the next step.

Step 1.2: Pinner Reaction & Re-protection

Reaction Type: Acid-mediated alcoholysis followed by amine protection. Critical Note: The acidic conditions required to convert the nitrile to the ester will inevitably cleave the Boc group. We must re-install it to facilitate the subsequent methylation.

  • Pinner Reaction:

    • Dissolve the crude TMS-cyanohydrin in Methanol (HCl saturated, 3 M) (100 mL).

    • Stir at 0°C for 1 hour, then warm to RT and stir overnight (16 h). The TMS group is cleaved, the nitrile hydrolyzes to the methyl ester, and the Boc group is removed.

    • Concentrate to dryness to obtain the crude amine-hydrochloride salt.

  • Re-protection (Boc):

    • Suspend the crude salt in DCM (150 mL).

    • Add Triethylamine (

      
      )  (20 mL, ~3 equiv) to neutralize the salt (pH > 8).
      
    • Add Di-tert-butyl dicarbonate (

      
      )  (11.2 g, 51.6 mmol).
      
    • Stir at RT for 4 hours.

  • Purification:

    • Wash with 1M HCl (cold, rapid wash), sat.

      
      , and brine.
      
    • Purify via flash column chromatography (Silica, 20-40% EtOAc in Hexanes).

    • Product: Methyl 2-hydroxy-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate.

    • Target Yield: 75-85% (over 2 steps).

Phase 2: Selective O-Methylation

Objective: Methylate the secondary alcohol without alkylating the carbamate or causing


-elimination.

Why Silver Oxide? Using strong bases like NaH often leads to elimination of the


-hydroxy ester to form the 

-unsaturated ester (enol ether).

provides a mild, thermodynamic driving force via silver halide precipitation.
Protocol
  • Reagents:

    • Methyl 2-hydroxy-2-(N-Boc-piperidin-4-yl)acetate (5.0 g, 18.3 mmol)

    • Acetonitrile (ACN, anhydrous, 50 mL) or DMF (anhydrous)

    • Silver(I) Oxide (

      
      )  (12.7 g, 54.9 mmol, 3.0 equiv)
      
    • Methyl Iodide (MeI) (5.7 mL, 91.5 mmol, 5.0 equiv) [CAUTION: Carcinogen]

  • Procedure:

    • Dissolve the substrate in ACN in a foil-wrapped flask (light sensitive).

    • Add

      
       and MeI.
      
    • Stir vigorously at 40°C for 24-48 hours. Monitoring is crucial; add fresh

      
       (1 equiv) if conversion stalls after 24h.
      
  • Workup:

    • Filter through a pad of Celite to remove silver salts. Rinse with EtOAc.[2][3]

    • Concentrate the filtrate.

    • Purification: Flash chromatography (Silica, 10-30% EtOAc in Hexanes).

    • Product: Methyl 2-methoxy-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate.

    • Data Check: Look for the appearance of a methoxy singlet (~3.4 ppm) in

      
       NMR.
      
Phase 3: Final Deprotection

Objective: Isolate the target amine salt.

Protocol
  • Reagents:

    • 
      -Boc-methoxy intermediate (from Phase 2).
      
    • 4M HCl in Dioxane (or TFA/DCM 1:1).

  • Procedure:

    • Dissolve the intermediate in minimal dry dioxane.

    • Add 4M HCl in dioxane (10 equiv) at 0°C.

    • Stir at RT for 2 hours. A white precipitate should form.[4]

  • Isolation:

    • Dilute with diethyl ether (

      
      ) to maximize precipitation.
      
    • Filter the solid under

      
       or concentrate and triturate with ether.
      
    • Final Product: Methyl 2-methoxy-2-(piperidin-4-yl)acetate hydrochloride.

Analytical Data Summary

IntermediateKey

H NMR Features (

, 400 MHz)
MS (ESI)
Start (Aldehyde)

9.65 (d, CHO), 1.45 (s, Boc)
214

Hydroxy Ester

4.20 (d,

-CH), 3.78 (s,

), 2.80 (br, OH)
274

Methoxy Ester

3.76 (s,

), 3.65 (d,

-CH), 3.42 (s, OMe) , 1.45 (s, Boc)
288

Final Product

3.80 (s,

), 3.70 (d,

-CH), 3.45 (s, OMe), 3.30-2.90 (m, piperidine)
188

Process Logic & Troubleshooting

Workflow Step1 Step 1: Cyanosilylation (TMSCN/ZnI2) Check1 TLC Check: Aldehyde consumed? Step1->Check1 Check1->Step1 No (Add catalyst) Step2 Step 2: Pinner/Hydrolysis (HCl/MeOH) Check1->Step2 Yes Step3 Step 3: Re-Boc Protection (Boc2O/Et3N) Step2->Step3 Step4 Step 4: O-Methylation (Ag2O/MeI) Step3->Step4 Risk Risk: Elimination to Enol Ether Avoid NaH; Maintain <45°C Step4->Risk Step5 Step 5: Deprotection (HCl/Dioxane) Step4->Step5

Figure 2: Operational workflow highlighting the critical risk point during methylation.

Troubleshooting Guide
  • Low Yield in Step 1: Ensure

    
     is dry. If the reaction is sluggish, add 10 mol% more catalyst.
    
  • Elimination in Step 4: If the

    
    -unsaturated ester is observed (olefinic protons ~6.0-7.0 ppm), lower the temperature to RT and extend reaction time. Ensure the reaction is strictly anhydrous.
    
  • Incomplete Methylation:

    
     surface passivation can occur. Sonication of the reaction mixture for 5 minutes after adding reagents can help break up aggregates.
    

References

  • Cyanosilylation Protocols

    • Wilkinson, J. A., et al. "Practical Synthesis of

      
      -Hydroxy Esters from Aldehydes." Journal of Organic Chemistry, 2008.  (General methodology adapted for heterocycles).
      
  • Pinner Reaction & Hydrolysis: Kukula, P., et al. "Synthesis of enantiomerically pure -hydroxy acids." Tetrahedron: Asymmetry, 2008.
  • Silver-Mediated Methylation

    • Tanemura, K., et al. "Methylation of Alcohols with Methyl Iodide Promoted by Silver Oxide." Bulletin of the Chemical Society of Japan, 2004.

  • Precursor Data

    • PubChem Compound Summary for CID 1514430, tert-Butyl 4-formylpiperidine-1-carboxylate.

Sources

reagents for methoxylation of piperidine acetates

Application Note: -Methoxylation of Piperidine Scaffolds

From Piperidine Acetate Salts to N-Acyliminium Precursors

Executive Summary

The

This guide addresses the specific challenge of starting with Piperidine Acetate salts. Direct oxidative functionalization of the acetate salt is chemically unfeasible due to the instability of the free amine radical cation. Therefore, this protocol mandates a Two-Stage Workflow :

  • N-Functionalization: Conversion of the acetate salt to a carbamate or amide (N-Boc, N-Cbz, N-Formyl).

  • 
    -Methoxylation:  Execution via Electrochemical (Shono)  or Radical Chemical  oxidation.
    

Pre-requisite: Substrate Preparation

Objective: Convert Piperidinium Acetate (Salt) to N-Methoxycarbonyl or N-Boc Piperidine. Rationale: The nitrogen lone pair must be electron-deficient (acylated) to prevent N-oxide formation and to stabilize the intermediate N-acyliminium ion.

Reagents:

  • Starting Material: Piperidinium Acetate.

  • Acylating Agent: Methyl chloroformate (

    
    ) or Di-tert-butyl dicarbonate (
    
    
    ).
  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA).
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Protocol (Standard N-Protection):

  • Suspend Piperidinium Acetate (10 mmol) in DCM (50 mL) at 0°C.

  • Add

    
     (2.5 equiv) dropwise to liberate the free amine and buffer the subsequent acid.
    
  • Add Methyl Chloroformate (1.1 equiv) dropwise.

  • Stir at RT for 4 hours. Wash with 1M HCl, then Sat.

    
    .
    
  • Concentrate to yield N-Methoxycarbonyl Piperidine (stable precursor for Method A).

Method A: Electrochemical Methoxylation (The Shono Oxidation)

Status: Industry Gold Standard Mechanism: Anodic oxidation generates a radical cation, which loses a proton and an electron to form the N-acyliminium ion, subsequently trapped by methanol.

Reagents & Equipment
ComponentReagent/SpecFunction
Solvent/Nucleophile Methanol (MeOH) Acts as both solvent and the source of the methoxy group.
Electrolyte

(Tetraethylammonium tosylate)
Provides conductivity; Tosylate anion is stable at oxidation potentials.
Anode (+) Carbon Felt or GraphiteHigh surface area; resists passivation.
Cathode (-) Platinum or Stainless SteelFacilitates proton reduction to

.
Power Source DC Power SupplyMust support Constant Current (CCE) mode.
Step-by-Step Protocol
  • Cell Setup: Use an undivided beaker-type cell or a flow cell (e.g., IKA ElectraSyn or homemade).

  • Solution Prep: Dissolve N-Methoxycarbonyl Piperidine (5 mmol) in MeOH (30 mL).

  • Electrolyte: Add

    
     (0.1 M concentration).
    
  • Electrolysis:

    • Insert electrodes (maintain ~5 mm gap).

    • Set Constant Current at

      
       (Current Density).
      
    • Pass 2.2 to 2.5 F/mol of charge (approx. 2.2 equivalents of electrons).

    • Cooling: Maintain reaction temp at 10–20°C using a water bath (crucial to prevent over-oxidation).

  • Workup:

    • Concentrate MeOH under reduced pressure.

    • Resuspend residue in

      
       or EtOAc.
      
    • Filter off the precipitated electrolyte (

      
       can often be recycled).
      
    • Wash filtrate with brine, dry over

      
      , and concentrate.[1]
      
  • Yield: Typically 80–90% of 2-Methoxy-N-methoxycarbonylpiperidine .

Method B: Chemical Radical Methoxylation (Metal-Free)

Status: Alternative for labs without E-Chem hardware. Mechanism: Persulfate-mediated radical generation (Minisci-type logic) or photocatalytic HAT (Hydrogen Atom Transfer).

Reagents
  • Oxidant: Potassium Persulfate (

    
    ) or Ammonium Persulfate.
    
  • Catalyst (Optional but recommended): Riboflavin tetraacetate (Photocatalyst) or simple thermal activation.

  • Solvent: Acetonitrile/Methanol (9:1 ratio).

Step-by-Step Protocol (Thermal Persulfate)
  • Dissolve N-Boc Piperidine (1 mmol) in a mixture of MeCN (4 mL) and MeOH (1 mL).

  • Add

    
     (2.0 equiv).
    
  • Degas the solution with Argon for 10 mins (Oxygen quenches the radical chain).

  • Heat to 60°C for 12–16 hours in a sealed tube.

  • Workup: Dilute with water, extract with DCM.

  • Note: Yields are generally lower (50–65%) compared to the Shono method due to competing side reactions (ring opening).

Mechanistic & Workflow Visualization

Gcluster_MethodsStep 2: Methoxylation StrategyStartStart: Piperidine Acetate (Salt)ProtectStep 1: N-Acylation(Reagents: ClCO2Me, Et3N)Start->Protect Neutralization & ProtectionIntermedIntermediate:N-Acyl PiperidineProtect->IntermedMethodAMethod A: Electrochemical(Shono Oxidation)Intermed->MethodA Preferred (High Yield)MethodBMethod B: Chemical(Persulfate Radical)Intermed->MethodB AlternativeMech1Radical Cation Formation(-1e-)MethodA->Mech1MethodB->Mech1Mech2N-Acyliminium Ion(-1e-, -H+)Mech1->Mech2 Loss of H+ProductProduct:2-Methoxy-N-Acyl PiperidineMech2->Product + MeOH (Nucleophilic Trap)

Figure 1: Workflow converting Piperidine Acetate to

Comparative Reagent Analysis

FeatureElectrochemical (Shono)Chemical (Persulfate)Transition Metal (Ru/Pd)
Key Reagent Electricity +



/

Cost Low (Electricity is cheap)LowHigh (Catalyst cost)
Scalability High (Flow Chemistry)ModerateLow (Toxicity/Waste)
Selectivity Excellent (Mono-methoxy)Moderate (Over-oxidation risk)Poor (Often yields Lactam)
Green Score High (Reagent-free oxidant)MediumLow (Heavy metals)

Troubleshooting & "Self-Validating" Controls

  • Control 1 (Current Efficiency): If using Method A, monitor the voltage. If voltage spikes >10V in a constant current setup, electrode passivation (polymer film) is occurring. Remedy: Reverse polarity for 30 seconds or polish electrodes.

  • Control 2 (Moisture): The N-acyliminium ion is highly reactive. If water is present, you will form the hemiaminal (2-hydroxy) instead of the methoxy product. Validation: Ensure MeOH is anhydrous. If the NMR shows a peak at ~5.5 ppm (hemiaminal) instead of ~3.2 ppm (methoxy), dry your solvent.

  • Control 3 (Starting Material): Ensure the acetate salt is fully converted to the carbamate before oxidation. Free amines will destroy the anode or quench the radical reaction.

References

  • Shono, T., et al. "Electroorganic chemistry. 46. A new synthesis of nitrogen-containing compounds from cyclic amines." Journal of the American Chemical Society, 1981.

  • Stahl, S. S., et al. "Aerobic C–H Methoxylation of secondary amines." Journal of the American Chemical Society, 2013.

  • Baran, P. S., et al. "Scalable electrochemical oxidation of unactivated C-H bonds." Nature, 2016.

The Strategic Application of 4-Substituted Piperidine Carboxylates in Opioid Synthesis: A Guide to Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Initial searches for "methyl 2-methoxy-2-piperidin-4-ylacetate" yielded limited specific data. Consequently, this guide has been expertly curated to focus on a structurally related and industrially significant pharmaceutical intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate . This compound is a cornerstone in the synthesis of advanced fentanyl analogues, such as remifentanil.[1][2] The principles, protocols, and analytical methodologies detailed herein provide a robust framework for researchers and drug development professionals working with complex piperidine scaffolds.

Introduction: The Central Role of 4,4-Disubstituted Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its conformational flexibility and ability to present substituents in a defined three-dimensional arrangement allow for precise interactions with biological targets. Within this class, 4,4-disubstituted piperidines are of particular importance, especially in the development of potent opioid analgesics.[1][2] The strategic introduction of functional groups at the C4 position is a key determinant of the pharmacological profile of these compounds.

Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate serves as a critical precursor, embodying the necessary structural features for elaboration into highly active narcotic analgesics.[1][2] Its synthesis and subsequent chemical manipulation are pivotal steps in the production of next-generation opioids with potentially improved therapeutic windows.

Synthetic Pathways to a Key Intermediate

An efficient and optimized synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate is paramount for its utility in drug development. The following multi-step synthesis, starting from 1-benzylpiperidin-4-one, represents a well-established and scalable route.[1][2]

Overall Synthetic Scheme

Synthetic_Pathway start 1-Benzylpiperidin-4-one intermediate1 Anilino-nitrile start->intermediate1 Strecker Synthesis (Aniline, HCN) intermediate2 Anilino-amide intermediate1->intermediate2 Selective Hydrolysis (conc. H2SO4) intermediate3 Anilino-ester intermediate2->intermediate3 Esterification (SOCl2, MeOH) product Methyl 4-[(1-oxopropyl) phenylamino]piperidine-4-carboxylate intermediate3->product N-Acylation & Debenzylation

Caption: Synthetic route to the target intermediate.

Step-by-Step Protocols

Protocol 1: Strecker-Type Condensation to Anilino-nitrile [1][2]

This initial step involves a three-component reaction between the piperidone, aniline, and a cyanide source to form the α-amino nitrile.

  • Reaction Setup: To a solution of 1-benzylpiperidin-4-one (1.0 eq) and aniline (1.1 eq) in a suitable solvent (e.g., glacial acetic acid), add potassium cyanide (1.2 eq) portion-wise at 0-5 °C.

  • Reaction Execution: Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, neutralize the reaction mixture with a suitable base (e.g., aqueous ammonia) and extract the product with an organic solvent (e.g., dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude anilino-nitrile.

Protocol 2: Selective Hydrolysis to Anilino-amide [1][2]

The nitrile is selectively hydrolyzed to the corresponding amide under strongly acidic conditions.

  • Reaction Setup: Add the crude anilino-nitrile to concentrated sulfuric acid at 0 °C.

  • Reaction Execution: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated base (e.g., sodium hydroxide solution), keeping the temperature below 20 °C. The precipitated product is collected by filtration, washed with water, and dried.

Protocol 3: Esterification to Anilino-ester [1][2]

The amide is converted to the methyl ester.

  • Reaction Setup: Suspend the anilino-amide in methanol and cool to 0 °C.

  • Reaction Execution: Add thionyl chloride (SOCl₂) dropwise. Stir the reaction at reflux for 4-6 hours.

  • Work-up and Isolation: Cool the mixture and remove the solvent under reduced pressure. The residue is then dissolved in water, basified with a suitable base, and extracted with an organic solvent. The organic extracts are dried and concentrated to give the anilino-ester.

Protocol 4: N-Acylation and Debenzylation [1][2]

The final steps involve acylation of the aniline nitrogen followed by removal of the benzyl protecting group. The specific order and conditions for these steps can be optimized.

Analytical Characterization and Quality Control

Rigorous analytical testing is crucial to ensure the purity and identity of the intermediate. A combination of chromatographic and spectroscopic techniques should be employed.[3][4][5]

Parameter Analytical Technique Purpose
Identity ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Confirms the chemical structure of the compound.[1]
Purity High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)Quantifies the amount of the desired compound and detects impurities.[3]
Residual Solvents Headspace GC-MSDetects and quantifies any remaining solvents from the synthesis.[6]
Melting Point Melting Point ApparatusA physical constant that can be indicative of purity.[1]

Workflow for Analytical Quality Control

Analytical_Workflow Sample Synthesized Intermediate TLC TLC (In-process control) Sample->TLC HPLC_GC HPLC / GC (Purity Assay) Sample->HPLC_GC NMR NMR Spectroscopy (Structural Confirmation) Sample->NMR MS Mass Spectrometry (Molecular Weight Verification) Sample->MS Final_QC Final QC Approval HPLC_GC->Final_QC Purity ≥ 99% NMR->Final_QC Structure Confirmed MS->Final_QC Correct M/Z

Caption: A typical analytical workflow for quality control.

Applications in Pharmaceutical Synthesis: Gateway to Fentanyl Analogs

The true value of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate lies in its role as a versatile precursor for a range of potent opioid analgesics.[1][2] The core structure allows for systematic modifications to explore structure-activity relationships (SAR) and fine-tune the pharmacological properties.

Elaboration to Remifentanil and Related Compounds

The intermediate can be further functionalized, for instance, by N-alkylation of the piperidine nitrogen with a methyl propionate group, a key step in the synthesis of remifentanil. This highlights the modularity of the synthetic approach, where different side chains can be introduced to modulate receptor affinity and pharmacokinetic profiles.

Conclusion and Future Perspectives

Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate is a testament to the power of strategic intermediate design in modern pharmaceutical development. Its efficient synthesis and versatile chemical handles provide a robust platform for the discovery and production of novel opioid analgesics. As the quest for safer and more effective pain management continues, the methodologies and principles outlined in this guide will remain highly relevant for researchers and scientists in the field. The continuous refinement of synthetic routes and the exploration of new chemical space around the 4,4-disubstituted piperidine core will undoubtedly lead to the next generation of important therapeutic agents.

References

  • Analytical Methods.
  • Wallach, J., & Brandt, S. D. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues.PLoS ONE, 11(6), e0157021.
  • Kiricojevic, V., et al. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.Journal of the Serbian Chemical Society.
  • Catsoulacos, P. (1976). New compounds: derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate.Journal of Pharmaceutical Sciences, 65(4), 626-627.
  • Mancilla Percino, T., & Cruz Hernandez, T. R. (2007). Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones.Journal of the Mexican Chemical Society, 51(4), 185-192.
  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Methoxy-4-methylpyridine: A Cornerstone in Pharmaceutical Intermediate Synthesis.
  • BenchChem. A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)benzoate.
  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.ResearchGate.
  • PrepChem. Synthesis of methyl 4-methoxy-acetoacetate.
  • Pharma. Drugs Intermediates.
  • Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya.ChemRxiv.
  • World Anti-Doping Agency. (2019). The Prohibited List.
  • Kotgire, S. S., et al. Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones.International Journal of PharmTech Research.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs.European Journal of Medicinal Chemistry, 273, 116364.
  • Williams, P. D., et al. (1995). 1-(1-[4-[(N-acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]piperidin-4- yl)-4H-3,1-benzoxazin-2(1H)-one (L-371,257): a new, orally bioavailable, non-peptide oxytocin antagonist.Journal of Medicinal Chemistry, 38(23), 4634-4636.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.ResearchGate.
  • Analytical Methods.OPUS.

Sources

Topic: Reaction Conditions for the Esterification of Piperidin-4-ylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidin-4-ylacetic acid and its ester derivatives are pivotal structural motifs in medicinal chemistry, frequently incorporated into pharmacologically active agents to modulate properties such as solubility, cell permeability, and target binding.[1] The synthesis of these esters, however, presents a unique chemical challenge due to the molecule's bifunctional nature, containing both a carboxylic acid and a nucleophilic secondary amine within the piperidine ring. This application note provides a comprehensive guide to the primary synthetic strategies for the esterification of piperidin-4-ylacetic acid, detailing the underlying chemical principles, field-proven insights, and step-by-step protocols for direct and indirect methodologies.

The Synthetic Challenge: Chemoselectivity

The core challenge in the esterification of piperidin-4-ylacetic acid is achieving chemoselectivity. The secondary amine of the piperidine ring is both basic and nucleophilic. Under many reaction conditions, it can compete with the desired alcohol nucleophile, leading to side reactions, or become protonated, altering the substrate's solubility and reactivity. A successful strategy must therefore selectively target the carboxylic acid functional group while mitigating the reactivity of the piperidine nitrogen.

This guide explores three principal strategies to navigate this challenge:

  • Classic Acid Catalysis (Fischer-Speier Esterification): A direct, equilibrium-driven process.

  • Mild Coupling Agent-Mediated Esterification: A direct method using activating agents to avoid harsh conditions.

  • Indirect N-Protection Strategy: A robust, multi-step approach that ensures clean conversion by temporarily masking the amine.

Strategy I: Fischer-Speier Esterification

The Fischer-Speier esterification is a foundational organic reaction that converts a carboxylic acid and an alcohol into an ester using a strong acid catalyst.[2] This reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product.[3] This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, and/or by removing the water byproduct as it forms.[4][5]

Causality Behind Experimental Choices:

  • Acid Catalyst (H₂SO₄, p-TsOH): The catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[3][6]

  • Excess Alcohol: Le Châtelier's principle dictates that increasing the concentration of a reactant (the alcohol) will drive the reaction forward to favor product formation.

  • Heat (Reflux): The reaction is typically performed at reflux to increase the reaction rate.

Key Consideration for Piperidin-4-ylacetic Acid: The strong acid catalyst will protonate the basic piperidine nitrogen, forming an ammonium salt. While this deactivates the nitrogen as a competing nucleophile, it can reduce the substrate's solubility in the alcohol solvent. Therefore, a sufficient amount of acid catalyst is necessary to ensure both catalysis and complete protonation of the amine.

Protocol 1: Fischer-Speier Esterification of Piperidin-4-ylacetic Acid with Methanol

Materials:

  • Piperidin-4-ylacetic acid hydrochloride (or the free base)

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Suspend piperidin-4-ylacetic acid (1.0 eq) in methanol (10-20 mL per gram of acid).

  • Cool the mixture in an ice bath (0 °C).

  • Slowly and cautiously add concentrated sulfuric acid (1.5-2.0 eq) dropwise with vigorous stirring. Alternative: Thionyl chloride (1.2 eq) can be used, which generates HCl in situ and consumes the water byproduct.

  • Remove the ice bath and equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux (approx. 65 °C for methanol) and maintain for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cool the mixture to room temperature and then concentrate under reduced pressure to remove the excess methanol.

  • Carefully dilute the residue with ice-cold water and basify to pH ~8-9 by the slow addition of saturated NaHCO₃ solution. Caution: CO₂ evolution.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester.

  • Purify the product via column chromatography on silica gel if necessary.

Strategy II: Coupling Agent-Mediated Esterification

To avoid the harsh, high-temperature conditions of Fischer esterification, modern coupling agents can be used to activate the carboxylic acid under mild, neutral conditions. This is particularly advantageous for sensitive substrates. The most well-known of these methods is the Steglich esterification.[7][8]

Steglich Esterification

The Steglich esterification utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to act as a dehydrating agent.[8] The reaction is catalyzed by a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).[7][9]

Causality Behind Experimental Choices:

  • DCC/EDC: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] This intermediate is a potent acylating agent.

  • DMAP: DMAP acts as an acyl transfer catalyst. It reacts with the O-acylisourea to form a stable but highly reactive acylpyridinium salt. This intermediate is then attacked by the alcohol to form the ester, regenerating DMAP.[9] The use of DMAP is crucial for efficient esterification of alcohols and suppresses the formation of the N-acylurea byproduct, a common side reaction in carbodiimide couplings.[7][10]

The primary drawback of using DCC is the formation of the dicyclohexylurea (DCU) byproduct, which is often difficult to remove.[11] DCU has low solubility in many organic solvents and can often be removed by filtration, though co-elution during chromatography can be an issue.[12] Using water-soluble EDC circumvents this issue, as the corresponding urea byproduct can be removed with a simple aqueous wash.[1]

Diagram: Mechanism of Steglich Esterification

Steglich_Esterification RCOOH Piperidin-4-ylacetic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC ROH Alcohol DMAP DMAP (cat.) Acylpyridinium Acylpyridinium Salt O_Acylisourea->Acylpyridinium + DMAP DCU DCU (Byproduct) O_Acylisourea->DCU H+ - H+ N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement Ester Product Ester Acylpyridinium->Ester + R'OH - DMAP

Caption: Mechanism of the Steglich esterification.

Protocol 2: Steglich Esterification using EDC/DMAP

Materials:

  • Piperidin-4-ylacetic acid

  • Alcohol (e.g., Benzyl alcohol) (1.0-1.2 eq)

  • EDC·HCl (1.2-1.5 eq)

  • DMAP (0.1-0.2 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Dilute HCl solution (e.g., 1M)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous Na₂SO₄

Procedure:

  • Dissolve piperidin-4-ylacetic acid (1.0 eq), the alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (to remove unreacted DMAP and piperidine-containing starting material), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Modern Uronium/Aminium-Based Coupling Reagents

For challenging or sterically hindered couplings, uronium or aminium-based reagents such as HATU, HBTU, or COMU offer higher efficiency and faster reaction times.[13] These reagents are often used in peptide synthesis but are equally effective for ester formation.[11][13] They operate via a similar principle of activating the carboxylic acid, typically in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize the acid and any salts formed.

Strategy III: Indirect Esterification via N-Protection

For maximum control and to eliminate any possibility of side reactions at the piperidine nitrogen, an N-protection strategy is the most robust approach. This multi-step process involves:

  • Protection: Masking the piperidine nitrogen with a suitable protecting group.

  • Esterification: Performing the esterification on the N-protected intermediate.

  • Deprotection: Removing the protecting group to yield the final desired ester.

Causality Behind Experimental Choices:

  • Protecting Group Selection: The choice of protecting group is critical. It must be stable to the planned esterification conditions but readily removable under conditions that do not affect the newly formed ester. This concept is known as orthogonal protection.[14]

    • tert-Butoxycarbonyl (Boc): Introduced using Boc-anhydride ((Boc)₂O). It is stable to a wide range of non-acidic conditions, including those for Steglich esterification. It is easily removed with a strong acid like trifluoroacetic acid (TFA) or HCl in dioxane.[15]

    • Carboxybenzyl (Cbz): Introduced using benzyl chloroformate (Cbz-Cl). It is stable to acidic and mildly basic conditions and is typically removed by catalytic hydrogenolysis (H₂/Pd-C), a very mild method.[15]

Diagram: N-Protection Workflow for Esterification

N_Protection_Workflow Start Piperidin-4-ylacetic Acid Protect Step 1: N-Protection ((Boc)₂O, Base) Start->Protect N_Protected_Acid N-Boc-Piperidin-4-ylacetic Acid Protect->N_Protected_Acid Esterify Step 2: Esterification (e.g., Steglich or Fischer) N_Protected_Acid->Esterify N_Protected_Ester N-Boc Protected Ester Esterify->N_Protected_Ester Deprotect Step 3: Deprotection (TFA or HCl) N_Protected_Ester->Deprotect Final_Product Final Ester Product Deprotect->Final_Product

Caption: Workflow for the N-Protection esterification strategy.

Protocol 3: N-Boc Protection and Subsequent Esterification

Part A: N-Boc Protection

  • Dissolve piperidin-4-ylacetic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add a base such as sodium hydroxide (NaOH, 2.2 eq) and stir until the acid dissolves.

  • Cool the solution to 0 °C. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dissolved in a small amount of dioxane.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Acidify the mixture to pH ~3 with cold 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield N-Boc-piperidin-4-ylacetic acid, which is often used without further purification.

Part B: Esterification and Deprotection

  • Use the N-Boc protected acid from Part A in a standard esterification protocol, such as the Steglich esterification (Protocol 2) . The N-Boc group is stable to these conditions.

  • After purification of the N-Boc protected ester, dissolve it in a 1:4 mixture of Trifluoroacetic Acid (TFA) and DCM.

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove residual TFA.

  • The final product is typically obtained as the TFA salt. It can be converted to the free base via neutralization and extraction as described in Protocol 1.

Summary and Method Selection

The optimal strategy for the esterification of piperidin-4-ylacetic acid depends on the scale of the reaction, the nature of the alcohol, and the presence of other sensitive functional groups in the molecule.

Method Reaction Conditions Substrate Scope Pros Cons
Fischer-Speier Harsh: Strong acid, high temp (reflux)[2]Best for simple, unhindered, robust primary/secondary alcohols.[2]Inexpensive reagents, simple setup, suitable for large scale.[4]Low yields for hindered/sensitive substrates, requires high temp, potential for side reactions.[9]
Steglich (EDC/DMAP) Mild: Room temperature, neutral pH[7]Broad; works well for acid/base sensitive substrates and hindered alcohols.[9]High yields, mild conditions, avoids rearrangement.[8]More expensive reagents, byproduct removal can be challenging (DCC), DMAP is toxic.[12]
N-Protection Multi-step; conditions vary by stepMost versatile; ideal for complex molecules with multiple functional groups.Very clean reactions, high overall yields, predictable outcomes.Adds two steps to the synthesis (protection/deprotection), increasing time and cost.[14]

For rapid synthesis of simple esters where the alcohol is inexpensive and robust, the Fischer-Speier esterification is a viable, cost-effective choice. For substrates that are sensitive to acid or heat, or for more valuable coupling partners, the Steglich esterification offers a mild and efficient alternative. For complex, multi-functional molecules where reaction cleanliness and yield are paramount, the N-protection strategy is the most reliable and authoritative approach.

References

  • Hudson, A. et al. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Synthesis of (4-Methylpiperidin-1-yl)acetic Acid Derivatives. BenchChem.
  • Antonacci, A. et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Anand, R., & Vimal. (1998). A Mild and Convenient Procedure for the Esterification of Amino Acids. Synthetic Communications. Available at: [Link]

  • Antonacci, A. et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. ACS Publications. Available at: [Link]

  • Pearson Education. (2024). Reactions of Amino Acids: Esterification. Pearson+. Available at: [Link]

  • Aapptec. Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Nguyen, V. K. et al. (2019). A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. VNU Journal of Science: Natural Sciences and Technology. Available at: [Link]

  • U.S. Patent No. 5,424,476. (1995). Method for preparing amino acid esters. Google Patents.
  • Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses. Available at: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]

  • Wikipedia. Steglich esterification. Available at: [Link]

  • University of Missouri–St. Louis. The Fischer Esterification. Available at: [Link]

  • Munawar, S. et al. (2024). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon. Available at: [Link]

  • Organic Chemistry Portal. Steglich Esterification. Available at: [Link]

  • Chemistry LibreTexts. (2021). Protecting Groups in Organic Synthesis. Available at: [Link]

  • Wikipedia. Fischer–Speier esterification. Available at: [Link]

  • ResearchGate. A typical DCC + DMAP mediated Steglich esterification. Available at: [Link]

  • Goel, K. K. et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]

  • ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?. Available at: [Link]

  • Wikipedia. Protecting group. Available at: [Link]

  • Baran, P. S. Protecting Groups. Scripps Research. Available at: [Link]

  • Munawar, S. et al. (2024). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. ResearchGate. Available at: [Link]

  • University of Rochester. Protecting Groups. Available at: [Link]

  • World Intellectual Property Organization. (1997). Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders. Google Patents.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Organic Chemistry Portal. Fischer Esterification. Available at: [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. Available at: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

  • University of Colorado Boulder. Synthesis of Fragrant Esters. Available at: [Link]

  • Taylor, R. J. K. et al. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Natural Product Reports. Available at: [Link]

  • ResearchGate. (2016). How to purify esterification product?. Available at: [Link]

  • U.S. Patent Application No. 2008/0269495 A1. (2008). Process for Preparation of Piperidine Carboxylic Acid. Google Patents.

Sources

Topic: Scale-up Synthesis Methods for Methyl 2-methoxy-2-piperidin-4-ylacetate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Piperidine Scaffolds

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a three-dimensional scaffold for precise pharmacophore presentation. The target molecule, methyl 2-methoxy-2-piperidin-4-ylacetate, represents a versatile building block. The 4-substituted piperidine motif, combined with a functionalized acetate side chain containing both ester and ether functionalities, offers multiple points for further chemical elaboration, making it a valuable intermediate in the synthesis of complex drug candidates.

This guide provides a comprehensive overview of a robust and scalable synthetic route to this key intermediate. We will move from a logical retrosynthetic analysis to detailed, field-tested protocols for each stage of the synthesis. The core of this application note is a comparative analysis of batch versus continuous flow hydrogenation for the critical pyridine ring reduction step, providing the end-user with the necessary data to select the most appropriate method for their scale-up needs.

Retrosynthetic Analysis and Strategy

A logical and scalable synthesis of methyl 2-methoxy-2-piperidin-4-ylacetate is best approached by constructing the complex side-chain on an aromatic pyridine precursor, followed by the reduction of the pyridine ring to the desired piperidine. This strategy is advantageous because it leverages the robust and well-documented chemistry of pyridine functionalization and the high-yielding nature of catalytic hydrogenation.

The key transformation is the reduction of the pyridine ring. Catalytic hydrogenation is the method of choice for this step on an industrial scale due to its efficiency, high atom economy, and the generation of clean products.[3] Our proposed synthesis, therefore, hinges on the successful preparation of the key intermediate, methyl 2-methoxy-2-(pyridin-4-yl)acetate.

Retrosynthesis target Methyl 2-methoxy-2-piperidin-4-ylacetate intermediate1 Methyl 2-methoxy-2-(pyridin-4-yl)acetate target->intermediate1 Catalytic Hydrogenation intermediate2 Methyl 2-hydroxy-2-(pyridin-4-yl)acetate intermediate1->intermediate2 O-Methylation intermediate3 2-Hydroxy-2-(pyridin-4-yl)acetonitrile intermediate2->intermediate3 Hydrolysis & Esterification start Pyridine-4-carbaldehyde intermediate3->start Cyanohydrin Formation

Caption: Retrosynthetic pathway for the target molecule.

Part A: Synthesis of the Pyridine Precursor: Methyl 2-methoxy-2-(pyridin-4-yl)acetate

This multi-step synthesis is designed for robustness and scalability, using common reagents and transformations.

Protocol 1: Synthesis of Methyl 2-hydroxy-2-(pyridin-4-yl)acetate

This stage involves a three-step sequence starting from commercially available pyridine-4-carbaldehyde.

Step 1a: Synthesis of 2-Hydroxy-2-(pyridin-4-yl)acetonitrile

  • Rationale: This step utilizes a classic cyanohydrin formation. The use of sodium metabisulfite is a common industrial practice to generate cyanide in situ in a controlled manner, enhancing safety.

  • Procedure:

    • To a stirred solution of sodium metabisulfite (1.2 eq) in water, add pyridine-4-carbaldehyde (1.0 eq) at room temperature.

    • Stir the resulting slurry for 30 minutes.

    • In a separate vessel, prepare a solution of sodium cyanide (1.2 eq) in water.

    • Cool the aldehyde-bisulfite adduct slurry to 0-5 °C and slowly add the sodium cyanide solution, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Extract the aqueous mixture with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin, which is used directly in the next step.

Step 1b: Hydrolysis to 2-Hydroxy-2-(pyridin-4-yl)acetic acid

  • Rationale: Strong acidic hydrolysis is employed to convert the nitrile to a carboxylic acid. Concentrated HCl is effective and the resulting hydrochloride salt of the product often aids in its isolation and purification.

  • Procedure:

    • Add the crude cyanohydrin from the previous step to concentrated hydrochloric acid (10-12 volumes).

    • Heat the mixture to reflux (approx. 110 °C) and maintain for 6-8 hours, monitoring by TLC or HPLC for the disappearance of the starting material.

    • Cool the reaction mixture to room temperature and then to 0-5 °C to precipitate the hydrochloride salt of the product.

    • Filter the solid, wash with cold acetone, and dry under vacuum.

Step 1c: Esterification to Methyl 2-hydroxy-2-(pyridin-4-yl)acetate

  • Rationale: Fischer esterification is a straightforward and scalable method. Using a catalytic amount of a strong acid like sulfuric acid in excess methanol drives the reaction to completion.

  • Procedure:

    • Suspend the crude 2-hydroxy-2-(pyridin-4-yl)acetic acid hydrochloride in methanol (10 volumes).

    • Cool the suspension to 0-5 °C and slowly add concentrated sulfuric acid (0.2 eq).

    • Heat the mixture to reflux (65-70 °C) for 4-6 hours until the reaction is complete.

    • Cool the mixture and neutralize carefully with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the desired ester.

Protocol 2: O-Methylation to afford Methyl 2-methoxy-2-(pyridin-4-yl)acetate
  • Rationale: A Williamson ether synthesis is employed to methylate the secondary alcohol. Sodium hydride is a strong, non-nucleophilic base ideal for generating the alkoxide. Dimethyl sulfate is a cost-effective and reactive methylating agent for large-scale synthesis.

  • Procedure:

    • Charge a dry, inerted reactor with anhydrous tetrahydrofuran (THF, 10 volumes).

    • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0-5 °C.

    • Slowly add a solution of methyl 2-hydroxy-2-(pyridin-4-yl)acetate (1.0 eq) in THF, maintaining the temperature below 10 °C.

    • Stir the mixture at room temperature for 1 hour.

    • Cool the mixture back to 0-5 °C and add dimethyl sulfate (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or vacuum distillation for scale-up.

Part B: Scale-up Hydrogenation to Methyl 2-methoxy-2-piperidin-4-ylacetate

The reduction of the pyridine ring is the key final step. The choice between batch and continuous flow hydrogenation depends on the scale, available equipment, and safety infrastructure.

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_solution Prepare Solution: Precursor in Acetic Acid batch_node Method A: Batch Reactor (Parr Shaker) prep_solution->batch_node flow_node Method B: Flow Reactor (Packed Bed) prep_solution->flow_node batch_workup Filter Catalyst Neutralize Extract batch_node->batch_workup H2, PtO2, Pressure, Temp flow_workup Collect Product Stream Neutralize Extract flow_node->flow_workup H2, Pd/C, Pressure, Temp purify Vacuum Distillation or Crystallization batch_workup->purify flow_workup->purify

Caption: General workflow for the hydrogenation step.

Method A: Batch Hydrogenation Protocol
  • Expertise & Trustworthiness: This classic method utilizes Adam's catalyst (PtO2) in an acidic medium. Acetic acid serves as both a solvent and an activator for the pyridine ring, facilitating its reduction.[4] This procedure is well-established for producing piperidine derivatives.[4] The reaction is self-validating through monitoring hydrogen uptake; the cessation of uptake indicates reaction completion.

  • Procedure:

    • Charge a high-pressure autoclave (e.g., a Parr hydrogenation apparatus) with methyl 2-methoxy-2-(pyridin-4-yl)acetate (1.0 eq) and glacial acetic acid (10-15 volumes).

    • Add Platinum(IV) oxide (PtO2, 1-5 mol%) catalyst under a nitrogen atmosphere.

    • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to 50-80 bar.

    • Begin agitation and heat the reaction to 60-80 °C.

    • Monitor the reaction by observing the pressure drop. The reaction is complete when hydrogen uptake ceases (typically 12-24 hours).

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid.

    • Dissolve the residue in water, cool to 0-5 °C, and carefully basify with a 50% NaOH solution to pH > 12.

    • Extract the product with a suitable solvent like ethyl acetate or dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify by vacuum distillation.

Method B: Continuous Flow Hydrogenation Protocol
  • Expertise & Trustworthiness: Flow chemistry offers significant advantages for the scale-up of hazardous reactions like hydrogenation by minimizing the volume of reactants under high pressure at any given time.[5] This enhances safety and control. The use of a packed-bed reactor with a supported catalyst like Palladium on carbon (Pd/C) allows for easy separation of the catalyst from the product stream and potential for catalyst reuse.

  • Procedure:

    • Prepare a stock solution of methyl 2-methoxy-2-(pyridin-4-yl)acetate in acetic acid or a suitable alcohol like methanol.

    • Set up a continuous flow hydrogenation reactor (e.g., H-Cube® or similar) equipped with a packed-bed catalyst cartridge (e.g., 10% Pd/C).

    • Set the desired reaction parameters: temperature (e.g., 80-100 °C), hydrogen pressure (e.g., 80-100 bar), and flow rate (e.g., 1.0 mL/min).

    • Pump the substrate solution through the heated and pressurized catalyst bed.

    • Collect the output from the reactor. The system's steady state provides a continuous stream of the hydrogenated product.

    • The workup of the collected product stream is similar to the batch process: neutralization, extraction, drying, and concentration.

    • The final product is purified by vacuum distillation.

Data Summary and Comparison

ParameterMethod A: Batch HydrogenationMethod B: Continuous Flow
Typical Catalyst PtO2 (Adam's Catalyst)5-10% Pd/C, Pt/C
Safety Higher risk due to large volume of H2 and reactants under pressure.Inherently safer; small reaction volume under pressure at any time.
Scalability Requires larger, specialized high-pressure reactors.Easily scaled by running the system for longer durations ("scaling out").
Throughput Limited by batch size and reaction/turnaround time.High throughput, suitable for large quantity production.
Catalyst Handling Filtration required after each batch; potential for pyrophoric catalyst exposure.Catalyst is contained in a cartridge; simplified handling and potential for reuse.
Process Control Good control over a single batch.Excellent control over temperature, pressure, and residence time.
Estimated Yield >90%>95%

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Aromatic Compounds - ChemRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGroMLhS23JQryE2YWm6ZRbVJ57OSrAUW8fEqAZBXK5l8bjXUGxpQISNhMZ5uRjrtkoWfvF8efNqlZ3iiuxCdwrU_bfxKkROw_xHF9uKGST8mfCreqCWZX3QJ-x5DxgSn1FZrp2GB2mtdfkLtQRNFoUumUO9Q==]
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | Journal of the American Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5RrNO-vaWuxK-cJyIOx--CN1WOxFFcImrSEyXmv0jYjwsHKhdCxpSD4c31j2-pOWioAzQk2pvdJX9YoG6iQGYdylMSrllzoCJJbMRlUIF_JBUZo60u72feM0cc-t4Ypp6u9ZrMDj4wQ==]
  • Difficult Hydrogenations – Saturation of Functionalized Pyridines - ThalesNano. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ3qoWbx788yTPVWvQOZQKMj1bBuy_IgdqV4kn6orSS0PHNbMkG8LT-tt69reKuU0T25TlXL8zPeYsBVq3z-vgq5cxYFByEYzVWVs7hR3nGID3GIsydbpBC8o8Se-effv8zC7sI8MDGw0EYvqMMHfs3sMufDTIWP7EhB0rveegULHMdkro31h47MZVRYSqxC2G7TvheZMvFBixh-zoWyC0qw==]
  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiG3H4K2YyGjrvcwzjR18_QYmKC9De2uCjJpD8NZS7YXBj_S9Wz-IgFRkjocJFa-m7z0YnMAOqnChHxYMzeqNRfaQTvk613M7ls8AN3dAu1te9UqNz1i35KyZZtw-WQZSS4LqWYHLWrDTjXk4=]
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbIJREhyse1WgfwZLPTdF_l067o8_aIBCtISZiHcKL8UtsYUlhcHnkBDDX3XT9PKfVuVj_QiIRZ5xGfQJ7eTXg495g4BGGVCfOSh8PkDHR7N47epoZvJXEeYeUeYaBHNxdge6XOiDYQBWvDTLYpeIZC1e7dEL6OIs=]
  • CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-x8uclrI8rIpLBwkWPzymbj3oMnPfuTOKN4R147oEf82qA0zMlWVM73ItJyF9YZD0hP6afA8Xz8ZewIHRsr1ZZqH9slo54s9IAOpxn6BgJ17f9VPzkJxzpDS_Buiw6k-mxfwhu3SsOmt6RjYNVj7bUq9nVDkphhiEzSzfFh2mdjuSwFCosJ2x3pcl9galXmH1ctaXLx-JbEoWDUPLOmXaPOQ13tBJBQWbcdM=]
  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - Beilstein Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGV2IA6rz5NP5HAKS6pYb4X0UFXu-DiKaQJnNseS4AL25XJ1r-NJyIMT14GF1UopXwiqt_WBJK91AUxaY4GHNrhW98WB9TkWlD49Hv8EwFHdoMZFogoaMNLarm4J1WGKSyw_h_fWIuSiMr-6X0QTF8NQ==]

Sources

Application Notes and Protocols for the Handling and Storage of Piperidine Ester Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine and its derivatives are foundational scaffolds in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] The incorporation of an ester functional group into a piperidine-containing molecule, creating a piperidine ester derivative, is a common strategy in drug design to modulate properties such as lipophilicity, cell permeability, and pharmacokinetic profiles. However, the presence of the ester linkage introduces specific challenges related to the chemical stability of these molecules. Ester hydrolysis, in particular, is a primary degradation pathway that can compromise the efficacy, safety, and shelf-life of these compounds.[3]

These application notes provide a comprehensive guide to the proper handling and storage of piperidine ester derivatives. The protocols outlined herein are designed to ensure the integrity of the compound and the safety of laboratory personnel. By understanding the chemical liabilities of these molecules and implementing appropriate handling and storage strategies, researchers can mitigate the risk of degradation and ensure the reliability of their experimental results.

Core Principles of Chemical Stability for Piperidine Ester Derivatives

The stability of a piperidine ester derivative is influenced by several factors, with the susceptibility of the ester bond to cleavage being a primary concern.

Hydrolysis: The Primary Degradation Pathway

Ester hydrolysis is a chemical reaction in which a water molecule breaks the ester bond, yielding a carboxylic acid and an alcohol. This reaction can be catalyzed by both acidic and basic conditions.[4][5] For piperidine ester derivatives, the basic nitrogen of the piperidine ring can influence the local pH environment and potentially contribute to intramolecular catalysis of hydrolysis, depending on its proximity to the ester group.

Key Factors Influencing Hydrolysis:

  • pH: The rate of hydrolysis is significantly dependent on the pH of the environment. Both strongly acidic and alkaline conditions can accelerate ester cleavage.[5][6][7][8]

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.[9][10]

  • Moisture: The presence of water is a prerequisite for hydrolysis. Therefore, minimizing exposure to moisture is critical for the long-term stability of these compounds.[3][9]

Other Degradation Pathways

Beyond hydrolysis, other potential degradation pathways for piperidine ester derivatives include:

  • Oxidation: The piperidine ring and other functional groups on the molecule may be susceptible to oxidation, especially in the presence of light, heat, and certain metal ions.[10]

  • Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate degradation reactions.[9][11] Compounds that are photosensitive should be handled and stored in a manner that protects them from light.[9]

  • Thermal Degradation: High temperatures can lead to decomposition of the molecule, not limited to just hydrolysis.[10][12]

Safety and Handling Protocols

Given the potential hazards associated with piperidine and its derivatives, which can include flammability, toxicity, and corrosivity, a stringent adherence to safety protocols is mandatory.[13]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is the first line of defense against chemical exposure.

Protection TypeSpecificationRationale
Eye and Face Protection Safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Prevents skin contact and absorption.
Body Protection Laboratory coat or a chemical-resistant apron.Protects personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors may be necessary when handling outside of a fume hood or if aerosolization is possible.Prevents inhalation of harmful vapors.
Engineering Controls
  • Chemical Fume Hood: All handling of piperidine ester derivatives should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

General Handling Practices
  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[13]

  • Avoid Inhalation: Do not breathe vapors or mists.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[14] No smoking in the handling area.

  • Static Discharge: Take precautionary measures against static discharge. Ground and bond containers when transferring material.[14]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13]

Storage Protocols for Optimal Stability

Proper storage is crucial to prevent degradation and maintain the integrity of piperidine ester derivatives.

General Storage Conditions
ParameterRecommended ConditionRationale
Temperature Cool, dry place. Refrigeration at 2-8°C is often recommended.[9]Slows down the rate of chemical degradation, including hydrolysis and thermal decomposition.[3][9]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to moisture and oxygen, thereby reducing the risk of hydrolysis and oxidation.[3]
Light Store in amber glass vials or other opaque containers.[9]Protects photosensitive compounds from degradation due to light exposure.[9]
Container Tightly sealed, chemically resistant containers (e.g., glass with PTFE-lined caps).Prevents leakage and contamination.
Logical Flow for Long-Term Storage

G start Receive Compound check_sds Review Safety Data Sheet (SDS) start->check_sds prepare_storage Prepare Appropriate Storage Container (Amber vial, PTFE-lined cap) check_sds->prepare_storage inert_atmosphere Flush with Inert Gas (Argon or Nitrogen) prepare_storage->inert_atmosphere seal_container Seal Container Tightly inert_atmosphere->seal_container label_container Label with Compound Name, Date, and Hazards seal_container->label_container refrigerate Store at 2-8°C in a Dark Location label_container->refrigerate end Long-Term Stability Maintained refrigerate->end

Caption: Workflow for ensuring optimal long-term storage of piperidine ester derivatives.

Experimental Protocols: Stability Assessment

To understand the stability profile of a specific piperidine ester derivative, forced degradation studies are essential.[1][15][16][17] These studies deliberately stress the compound to identify potential degradation products and pathways.

Forced Degradation (Stress Testing) Protocol

This protocol outlines a general procedure for conducting forced degradation studies. The conditions may need to be adjusted based on the specific properties of the compound.

Objective: To identify the degradation products and pathways of a piperidine ester derivative under various stress conditions.

Materials:

  • Piperidine ester derivative

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Appropriate buffers (e.g., phosphate, acetate)

  • HPLC or UPLC system with a suitable detector (e.g., UV, MS)[18]

  • Photostability chamber[19]

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the piperidine ester derivative in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24, 48, 72 hours). Neutralize the solution with 0.1 M NaOH before analysis.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified time. Neutralize the solution with 0.1 M HCl before analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light, for a specified time.

    • Thermal Degradation: Transfer an aliquot of the stock solution to a vial and evaporate the solvent under a stream of nitrogen. Place the solid sample in an oven at a controlled temperature (e.g., 80°C) for a specified time. Re-dissolve the sample in the initial solvent for analysis.

    • Photodegradation: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[19][20] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating analytical method, such as reverse-phase HPLC with UV or MS detection.[2][18][21][22]

    • The chromatographic method should be able to separate the parent compound from all degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each stress condition.

    • Identify the major degradation products, potentially using mass spectrometry for structural elucidation.

    • Determine the primary degradation pathways.

Analytical Method Development for Stability Testing

A robust analytical method is crucial for accurate stability assessment. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.[18]

G start Develop HPLC Method column_selection Select Appropriate Column (e.g., C18) start->column_selection mobile_phase Optimize Mobile Phase (Acetonitrile/Water/Buffer) column_selection->mobile_phase detection Set Detection Wavelength (UV) or MS Parameters mobile_phase->detection forced_degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) detection->forced_degradation inject_samples Inject Stressed and Unstressed Samples forced_degradation->inject_samples check_separation Evaluate Peak Separation (Parent vs. Degradants) inject_samples->check_separation validate_method Validate Method (Specificity, Linearity, Accuracy, Precision) check_separation->validate_method final_method Final Stability-Indicating Method validate_method->final_method

Sources

crystallization techniques for methyl 2-methoxy-2-piperidin-4-ylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization & Isolation Protocols for Methyl 2-methoxy-2-(piperidin-4-yl)acetate

Executive Summary & Chemical Context

Methyl 2-methoxy-2-(piperidin-4-yl)acetate is a functionalized piperidine derivative often utilized as a chiral building block in the synthesis of pharmaceutical candidates, particularly in the development of muscarinic receptor antagonists and dopamine reuptake inhibitors (analogs of Methylphenidate).

Chemical Challenges:

  • Basicity: The secondary amine (piperidine

    
    ) is highly basic (
    
    
    
    ), making the free base prone to oiling out rather than crystallizing.
  • Ester Instability: The methyl ester moiety is susceptible to hydrolysis under strongly acidic aqueous conditions or high temperatures.

  • Stereochemistry: The molecule possesses a chiral center at the

    
    -position (attached to the methoxy and ester groups). Crystallization is the preferred method for both purification and potential chiral resolution.
    

Strategic Approach: Direct crystallization of the free base is thermodynamically unfavorable due to high rotational freedom and low lattice energy. This protocol prioritizes Salt Formation (Hydrochlorination) to freeze the conformational flexibility, increasing the melting point and facilitating lattice formation.

Pre-Formulation: Solubility & Solvent Selection

Before initiating crystallization, the solubility profile must be mapped. Based on the Hansen Solubility Parameters (HSP) for 4-substituted piperidines, the following solvent systems are selected.

Table 1: Solubility Profile (HCl Salt vs. Free Base)

Solvent ClassSpecific SolventFree Base SolubilityHCl Salt SolubilityRole in Protocol
Polar Protic Methanol (MeOH)HighHighGood Solvent
Polar Protic Isopropanol (IPA)HighModerate (Temp dependent)Primary Solvent
Polar Aprotic Ethyl Acetate (EtOAc)HighLowAnti-Solvent
Ethers MTBE / Diethyl EtherModerateInsolubleStrong Anti-Solvent
Chlorinated Dichloromethane (DCM)HighModerateExtraction/Transfer
Hydrocarbon Hexanes/HeptaneLowInsolubleWash Solvent

Detailed Protocols

Protocol A: Formation and Crystallization of the Hydrochloride Salt

Rationale: The HCl salt is the industry standard for piperidine isolation due to its stability and high crystallinity.

Reagents:

  • Crude Methyl 2-methoxy-2-(piperidin-4-yl)acetate (Free Base).

  • 4M HCl in 1,4-Dioxane (anhydrous) OR Acetyl Chloride/MeOH generator.

  • Solvents: Methanol, MTBE (Methyl tert-butyl ether).

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 g of the crude free base oil in 30 mL of dry Methanol. Ensure complete dissolution at room temperature (20-25°C).

  • Acid Addition: Cool the solution to 0-5°C using an ice bath. Slowly add 1.1 equivalents of 4M HCl in Dioxane dropwise over 20 minutes.

    • Critical Control Point: Maintain temperature <10°C to prevent ester hydrolysis. Exothermic reaction expected.

  • Nucleation Induction: Stir the solution for 30 minutes. If no precipitate forms, concentrate the solution in vacuo to approximately 50% volume.

  • Anti-Solvent Addition: Slowly add MTBE (60 mL) dropwise to the concentrated methanolic solution with vigorous stirring.

    • Observation: The solution should turn turbid (Cloud Point). Stop addition and allow the suspension to ripen for 15 minutes.

  • Crystallization: Continue adding MTBE (total 100 mL) until precipitation is complete. Transfer the slurry to a refrigerator (4°C) for 12 hours to maximize yield.

  • Isolation: Filter the white crystalline solid using a sintered glass funnel (Porosity 3).

  • Washing: Wash the filter cake twice with cold MTBE/MeOH (9:1 ratio).

  • Drying: Dry under vacuum (50 mbar) at 40°C for 6 hours.

Protocol B: Recrystallization (Polymorph Control)

Rationale: To remove trapped impurities or separate diastereomers.

  • Reflux: Suspend the crude HCl salt in minimal boiling Isopropanol (IPA).

  • Dissolution: Add Methanol dropwise to the boiling IPA until the solid just dissolves.

  • Cooling: Remove from heat and allow to cool slowly to room temperature (approx. 1°C/min).

    • Note: Rapid cooling may result in amorphous precipitation.

  • Seeding: If available, add a seed crystal at 40°C.

  • Harvest: Collect crystals by filtration at 0°C.

Process Visualization (Workflow)

The following diagram illustrates the decision logic and workflow for the isolation of the target compound.

CrystallizationWorkflow Start Crude Reaction Mixture (Free Base in Organic Layer) SolventSwap Solvent Swap to Methanol/IPA Start->SolventSwap Acidification Acidification (HCl/Dioxane, <10°C) SolventSwap->Acidification CheckPrecip Precipitation Observed? Acidification->CheckPrecip Ripening Ostwald Ripening (Stir 1-2h) CheckPrecip->Ripening Yes AntiSolvent Add Anti-Solvent (MTBE or Et2O) CheckPrecip->AntiSolvent No Cooling Cool to 4°C (12 Hours) Ripening->Cooling AntiSolvent->CheckPrecip Re-check Filter Filtration & Wash (Cold MTBE) Cooling->Filter OilOut Oiling Out Observed Cooling->OilOut Amorphous/Oil Dry Final Product (HCl Salt Crystal) Filter->Dry Remedy Re-heat & Add More MeOH Slow Cool OilOut->Remedy Remedy->Cooling

Figure 1: Logical workflow for the salt formation and crystallization of piperidine amino-esters.

Troubleshooting & Optimization

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Cause: The salt is precipitating too fast or the solvent polarity gap is too wide (e.g., adding Hexane to Methanol).

  • Solution: Use a "softer" anti-solvent like Ethyl Acetate instead of Ether/Hexane. Re-heat the mixture to dissolve the oil, then cool very slowly with vigorous stirring.

Issue 2: Hygroscopicity

  • Cause: Piperidine salts can be hygroscopic.

  • Solution: Handle under nitrogen atmosphere. Store in a desiccator. If the solid becomes sticky, wash with anhydrous diethyl ether to remove surface moisture.

Issue 3: Low Yield

  • Cause: High solubility of the salt in the alcohol.

  • Solution: Increase the ratio of Anti-Solvent (up to 10:1 MTBE:MeOH) or lower the temperature to -20°C.

References

  • Sigma-Aldrich. Methyl 2-(piperidin-4-yl)acetate hydrochloride Product Specification. (Analogous structural backbone used for solubility benchmarking).

  • PubChem. Compound Summary for Methyl 2-(piperidin-4-yl)acetate. National Center for Biotechnology Information.

  • Arulraj, R. et al. (2021).[1][2] "Synthesis and crystallization procedure of piperidin-4-one and its derivatives". Chemical Review and Letters, 4, 192-199.[3] (Review of piperidine derivative crystallization techniques).

  • BenchChem. Application Note: Solubility and Stability of Piperidin-2-ylmethylacetate. (Technical guide on handling piperidine ester salts).

Disclaimer: This protocol is designed for research purposes. The exact crystallization parameters may require fine-tuning based on the specific impurity profile of the starting material.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Methyl 2-methoxy-2-(piperidin-4-yl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-methoxy-2-(piperidin-4-yl)acetate is a key synthetic intermediate whose structural motif is of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a ubiquitous feature in many pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties.[1][2] The α-methoxy ester functionality provides a unique chemical handle for further molecular elaboration.

The synthesis of this target molecule, while conceptually straightforward, presents several challenges that can lead to diminished yields and complex purification procedures. This guide provides a comprehensive troubleshooting framework for researchers, addressing common issues encountered during a plausible multi-step synthesis. We will dissect each stage of the reaction, explaining the chemical principles at play and offering field-proven solutions to overcome common obstacles.

Proposed Synthetic Pathway

A robust and logical approach to the target molecule begins with a protected piperidine derivative to prevent unwanted side reactions at the nitrogen atom. The following scheme outlines a common and effective pathway starting from N-Boc-piperidine-4-carbaldehyde.

Synthetic_Workflow Start N-Boc-piperidine- 4-carbaldehyde Step1 Step 1: Cyanohydrin Formation (TMSCN, cat. ZnI2) Start->Step1 Intermediate1 N-Boc-4-(1-cyano-1- (trimethylsilyloxy)methyl)piperidine Step1->Intermediate1 Step2 Step 2: Acidic Methanolysis (HCl in MeOH) Intermediate1->Step2 Intermediate2 Methyl 2-hydroxy-2- (N-Boc-piperidin-4-yl)acetate Step2->Intermediate2 Step3 Step 3: O-Methylation (NaH, MeI) Intermediate2->Step3 Intermediate3 Methyl 2-methoxy-2- (N-Boc-piperidin-4-yl)acetate Step3->Intermediate3 Step4 Step 4: Boc Deprotection (TFA or HCl) Intermediate3->Step4 End Methyl 2-methoxy-2- (piperidin-4-yl)acetate Step4->End Troubleshooting_Methylation Start Low Yield in O-Methylation (Step 3) Byproduct Identify Byproducts (LC-MS, NMR) Start->Byproduct N_Methyl N-Methylated Product? Byproduct->N_Methyl Yes Elimination α,β-Unsaturated Ester? Byproduct->Elimination Yes No_Reaction Starting Material Remains? Byproduct->No_Reaction Yes Sol_Base Solution: Use Hindered Base (KHMDS, LDA) N_Methyl->Sol_Base Elimination->Sol_Base Sol_Temp Solution: Lower Temperature (-78 °C) Elimination->Sol_Temp Sol_Time Solution: Increase Reaction Time or Use More Active Base No_Reaction->Sol_Time

Sources

Technical Support Center: Stability of Methyl 2-methoxy-2-(piperidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability profile of methyl 2-methoxy-2-(piperidin-4-yl)acetate in aqueous environments.[1] As a secondary amine-containing ester, this molecule presents a "stability paradox": the amine functionality requires protonation for solubility, yet the ester moiety is susceptible to rapid hydrolysis if the pH drifts.

Key Takeaway: This compound is unstable in aqueous solution over long periods. The methyl ester bond is the primary failure point, leading to the formation of the corresponding carboxylic acid and methanol. Optimal stability is achieved only in the solid state (as an HCl salt) at -20°C.

Module 1: The Degradation Mechanism (Root Cause Analysis)

The primary degradation pathway is hydrolysis of the methyl ester . This reaction is catalyzed by both acid and base, but the base-catalyzed pathway (saponification) is orders of magnitude faster and irreversible.

The Chemical Pathway

In aqueous media, water attacks the carbonyl carbon of the ester. This process is accelerated if the pH deviates from a narrow window of stability (typically pH 3.0 – 5.0).

degradation_pathway cluster_conditions Catalytic Factors Compound Methyl 2-methoxy-2- (piperidin-4-yl)acetate Inter Tetrahedral Intermediate Compound->Inter + H2O (Slow at pH 4-5) Acid 2-Methoxy-2- (piperidin-4-yl)acetic acid (Degradant) Inter->Acid Hydrolysis Methanol Methanol (Byproduct) Inter->Methanol High pH (OH-) High pH (OH-) High pH (OH-)->Inter Rapid Saponification Low pH (H+) Low pH (H+) Low pH (H+)->Inter Acid Catalysis

Figure 1: Hydrolysis pathway. The reaction is driven by pH extremes, converting the active ester into the inactive carboxylic acid.

Why pH Management is Critical

The piperidine nitrogen has a


 of approximately 10.8 – 11.2  [1].
  • At pH > 10: The amine is unprotonated (free base). While this prevents oxidation, the high concentration of hydroxide ions (

    
    ) will rapidly hydrolyze the ester.
    
  • At pH < 3: The ester oxygen becomes protonated, activating the carbonyl for attack by water (acid catalysis).

  • The "Sweet Spot" (pH 3.5 – 5.0): The amine is fully protonated (

    
    ), which improves solubility. The positive charge on the piperidine ring also exerts an inductive electron-withdrawing effect, theoretically deactivating the ester slightly, but more importantly, the concentration of destructive 
    
    
    
    is negligible.

Module 2: Troubleshooting & FAQs

Q1: "My HPLC shows the compound peak disappearing, but no new UV peak appears. Where did it go?"

Diagnosis: Lack of Chromophore. Unlike methylphenidate analogs which contain a phenyl ring, methyl 2-methoxy-2-(piperidin-4-yl)acetate lacks a strong UV chromophore. It has no aromatic system.

  • The Issue: The ester carbonyl absorbs weakly at ~200-210 nm. Upon hydrolysis to the acid, this absorption shifts and weakens further.

  • The Fix:

    • Set your UV detector to 205 nm or 210 nm .

    • Use a Charged Aerosol Detector (CAD) or ELSD (Evaporative Light Scattering Detector) for universal detection.

    • If using Mass Spec (LC-MS), monitor for the mass shift: [M+H]+ - 14 Da (Loss of Methyl, gain of H).

Q2: "I dissolved the compound in PBS (pH 7.4) and it precipitated."

Diagnosis: Solubility vs. pH Conflict. At pH 7.4, a significant portion of the piperidine may still be protonated, but as the pH approaches the


 (unlikely at 7.4, but possible if the buffer is weak and the compound acts as a base), solubility decreases.
  • More likely cause: If you used the Free Base form, it is sparingly soluble in neutral water.

  • The Fix: Always use the Hydrochloride (HCl) Salt for aqueous experiments. If you must use the free base, dissolve it in DMSO first, then dilute into a buffer with a pH < 6.

Q3: "Can I make a stock solution and store it at 4°C?"

Answer: No. Even at 4°C, aqueous esters hydrolyze over days.

  • Protocol: Prepare aqueous solutions immediately before use .

  • Alternative: Make a stock solution in anhydrous DMSO or Methanol . Store this non-aqueous stock at -20°C. Dilute into water/media only at the moment of the experiment.

Module 3: Validated Stability Protocol

Use this protocol to determine the half-life (


) of your specific lot in your specific buffer.
Materials
  • Buffer A: 10 mM Ammonium Acetate, pH 4.0 (Acetic acid adjustment).

  • Buffer B: 10 mM Ammonium Bicarbonate, pH 7.4.

  • Internal Standard: Caffeine (or a similar stable compound with UV absorbance, if using UV).

Step-by-Step Workflow
  • Preparation: Dissolve 1 mg of compound in 100 µL DMSO.

  • Initiation: Spike 10 µL of DMSO stock into 990 µL of pre-warmed (37°C) Buffer A and Buffer B.

  • Sampling: Inject immediately (t=0) onto HPLC.

  • Timepoints: Inject every 60 minutes for 12 hours.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives you
    
    
    .

Expected Result:

  • pH 4.0:

    
     degradation over 24 hours.
    
  • pH 7.4:

    
     degradation over 24 hours (depending on temperature).
    
Troubleshooting Decision Tree

troubleshooting Start Issue Observed Precipitate Precipitate / Cloudiness Start->Precipitate LossOfSignal Loss of Signal (HPLC) Start->LossOfSignal NewPeaks New Early Eluting Peak Start->NewPeaks CheckForm Are you using Free Base? Precipitate->CheckForm CheckWave Wavelength > 220nm? LossOfSignal->CheckWave CheckpH Is pH > 7.0? NewPeaks->CheckpH UseSalt Switch to HCl Salt or lower pH to < 5 CheckForm->UseSalt Yes ChangeWave Set UV to 205-210nm or use ELSD/MS CheckWave->ChangeWave Yes Hydrolysis Ester Hydrolysis confirmed. Use fresh buffer pH 4-5. CheckpH->Hydrolysis Yes

Figure 2: Diagnostic logic for common stability issues.

References

  • European Medicines Agency. ICH Q1A (R2) Stability Testing of New Drug Substances and Products.[2][3] (2003).[2][4] Defines the standard protocols for stress testing hydrolysis prone compounds.

  • National Center for Biotechnology Information. PubChem Compound Summary for Piperidine. (2024).[5] Provides pKa and solubility data for the piperidine core structure.

  • Master Organic Chemistry. Base Catalyzed Hydrolysis of Esters (Saponification). (2022).[6] Mechanistic detail on why hydroxide ions rapidly degrade methyl esters.

  • University of Calgary. Hydrolysis of Esters: Acid and Base Catalyzed Mechanisms. Detailed kinetics of ester failure in aqueous media.

Sources

Technical Support Center: Overcoming Hygroscopic Challenges of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the common challenges associated with the hygroscopic nature of piperidine derivatives. The piperidine motif is a cornerstone in modern medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties.[1][2][3][4][5] However, the basic nitrogen center that makes it so valuable can also be a primary site for water absorption, leading to a cascade of stability and handling issues.

This resource combines established scientific principles with field-proven insights to help you navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter when working with hygroscopic piperidine derivatives.

Issue 1: Poor Powder Flowability and Caking During Storage or Processing

You observe that your piperidine derivative, which was initially a free-flowing powder, has become clumpy, cakes, or adheres to spatulas and glassware. This issue is particularly noticeable during weighing, milling, or blending operations.[6][7][8]

  • Root Cause Analysis: The fundamental reason for this change is moisture absorption from the atmosphere.[9] Hygroscopic powders attract and retain water molecules, which can form liquid bridges between particles.[8][10] This increases inter-particle adhesion, leading to agglomeration and poor flow.[10][11] Amorphous materials or those with a high surface area are particularly susceptible.[][13] The consequences of this include inaccurate weighing, non-uniform blending, and potential blockages in manufacturing equipment.[6][7]

  • Solution Workflow:

    dot graph TD { bgcolor="#F1F3F4" node [style=filled, shape=box, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

    }

    Caption: Decision workflow for addressing poor powder flow.

    Step-by-Step Mitigation:

    • Immediate Environmental Control: The most critical first step is to minimize further moisture exposure.[9]

      • Transfer the material to a desiccator with an active desiccant (e.g., silica gel, molecular sieves).

      • For all subsequent handling, use a glove box purged with nitrogen or dry air to maintain a low-humidity environment.

      • If a controlled environment is not available, work quickly and in the driest possible conditions, and ensure containers are sealed immediately.

    • Formulation-Based Solutions:

      • Excipient Selection: Co-processing with hydrophobic excipients can help by diverting moisture away from your active pharmaceutical ingredient (API).[6] Consider incorporating excipients with low hygroscopicity, such as certain cellulose derivatives.[9][14]

      • Moisture Scavengers: Adding excipients like partially pregelatinized starch (e.g., Starch 1500) can improve stability by preferentially binding free water in the formulation.[15]

    • Process-Based Solutions:

      • Granulation: Converting the powder into granules can significantly improve flowability. Dry granulation is often preferred for moisture-sensitive compounds.[9]

      • Add Glidants/Lubricants: Incorporating agents like talc or magnesium stearate can reduce interparticle friction and improve flow.

Issue 2: Inconsistent Analytical Results and Apparent Degradation in Solution

You are observing variability in your analytical results (e.g., HPLC assay, dissolution testing) over time. Stock solutions appear to lose potency faster than expected.

  • Root Cause Analysis: This issue often stems from inaccurate initial weighing due to undetected water content. If a hygroscopic compound has absorbed 5% water by mass, weighing out 100 mg of the powder actually provides only 95 mg of the active compound. This leads to lower-than-expected concentrations and apparent degradation. Furthermore, the absorbed water can directly participate in hydrolysis, degrading the piperidine derivative, especially if other reactive functional groups are present.[9][16]

  • Solution Workflow:

    dot graph TD { bgcolor="#F1F3F4"; node [style=filled, shape=box, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

    }

    Caption: Workflow for troubleshooting inconsistent analytical results.

    Step-by-Step Mitigation:

    • Quantify Water Content: Before weighing, you must determine the exact water content of your material batch.

      • Karl Fischer Titration: This is the gold standard for accurately quantifying water content.

      • Thermogravimetric Analysis (TGA): TGA measures weight loss upon heating.[] While useful, it can also detect residual solvents, so results should be interpreted carefully, sometimes in conjunction with other techniques.[17]

    • Correct for Water Content: Adjust all weighings to account for the measured water content. For example, if Karl Fischer analysis shows 4.5% water, and you need 100.0 mg of the active compound, you would weigh out 100.0 mg / (1 - 0.045) = 104.7 mg of the powder.

    • Use Dry Solvents: Ensure that all solvents used for preparing stock solutions are anhydrous to prevent introducing water into the system.

    • Prepare Solutions Fresh: For highly sensitive compounds, it is best practice to prepare solutions immediately before use.[18]

Issue 3: Physical Changes in Solid Dosage Forms (e.g., Tablet Swelling, Softening)

You have formulated your piperidine derivative into tablets, which exhibit swelling, softening, or changes in hardness and friability during stability studies, particularly at accelerated humidity conditions.

  • Root Cause Analysis: Moisture absorbed by the hygroscopic API or excipients within the tablet matrix acts as a plasticizer, reducing the mechanical strength of the formulation.[19] This can lead to changes in critical quality attributes like hardness, dissolution rate, and even appearance.[6][7]

  • Solution Workflow:

    dot graph TD { bgcolor="#F1F3F4"; node [style=filled, shape=box, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

    }

    Caption: Strategy for stabilizing hygroscopic solid dosage forms.

    Step-by-Step Mitigation:

    • Apply a Moisture-Barrier Film Coating: This is one of the most effective and common strategies.[6]

      • Coatings based on polyvinyl alcohol (PVA) have been shown to offer significantly better moisture protection than standard HPMC-based coatings.[15]

      • The coating acts as a physical barrier, reducing the moisture vapor transmission rate to the tablet core.[15]

    • Encapsulation: For powders, encapsulation can provide a protective barrier.

      • Hypromellose (HPMC) capsules have a lower moisture content than traditional gelatin capsules.[19]

      • Specialized low-moisture HPMC capsules (e.g., Quali-V® Extra Dry) are available for highly sensitive compounds.[19]

    • Optimize Packaging: The final line of defense is appropriate packaging.

      • High-barrier blister packs (e.g., cold-form foil, Aclar®) are superior to standard PVC.[6][20]

      • If using bottles, ensure they are high-density polyethylene (HDPE) and include a desiccant canister or sachet.[20]

Frequently Asked Questions (FAQs)

Q1: How can I quickly assess if my new piperidine derivative is hygroscopic? A1: A simple screening method is to place a small, accurately weighed amount of the powder on a watch glass in a controlled humidity chamber (e.g., a desiccator containing a saturated salt solution to maintain a specific relative humidity, RH). Monitor the sample for weight gain over 24 hours. A significant weight increase (e.g., >0.2%) suggests hygroscopicity. For a definitive classification, Dynamic Vapor Sorption (DVS) analysis is the standard method.[][17] DVS measures mass change as a function of RH, providing a detailed sorption/desorption profile.[21]

Q2: What is the difference between hygroscopic, deliquescent, and efflorescent? A2:

  • Hygroscopic: The general term for a substance that readily attracts and holds water molecules from the surrounding environment.[7]

  • Deliquescent: A highly hygroscopic substance that absorbs so much moisture from the air that it dissolves and forms a liquid solution.[11]

  • Efflorescent: A substance that loses water to the atmosphere, often a hydrate that becomes anhydrous.[11]

Q3: Can changing the salt form of my piperidine derivative solve hygroscopicity issues? A3: Yes, this is a primary strategy in drug development. The salt form can have dramatically different physicochemical properties, including hygroscopicity. If your freebase or hydrochloride salt is hygroscopic, screening for alternative salt forms (e.g., mesylate, tosylate, citrate) or co-crystals is a highly recommended strategy.[[“]] The goal is to find a crystal lattice that is more thermodynamically stable and has fewer sites available for water interaction.

Q4: What are the ideal environmental conditions for manufacturing and storing hygroscopic piperidine derivatives? A4: The ideal conditions involve strict humidity control. Manufacturing areas should be maintained at a low relative humidity, often below 40% RH, using industrial dehumidifiers.[9] Storage should be in well-sealed containers with desiccants, and long-term storage should be in a climate-controlled environment.[9]

Q5: Are there any analytical techniques I should be using routinely for my hygroscopic compound? A5: Yes. Beyond standard identity and purity assays, you should consider implementing the following:

  • Karl Fischer Titration: For routine, accurate water content determination of raw materials and finished products.

  • Dynamic Vapor Sorption (DVS): During early-stage development to fully characterize the material's behavior in different humidity conditions.[17][21]

  • Powder X-ray Diffraction (PXRD): To monitor for changes in the crystal form (polymorphism), as moisture can induce phase transitions from an anhydrous to a hydrated state.[17]

Protocols and Data

Protocol 1: Standard Hygroscopicity Classification by Gravimetric Analysis

This protocol is adapted from the European Pharmacopoeia guidelines for hygroscopicity classification.[17]

Objective: To classify a piperidine derivative based on its moisture uptake after 24 hours at a defined high-humidity condition.

Materials:

  • Test substance (piperidine derivative)

  • Weighing bottle with a stopper

  • Desiccator containing phosphorus pentoxide (P₂O₅) or activated silica gel

  • Airtight container (e.g., a large desiccator)

  • Saturated solution of ammonium sulfate ((NH₄)₂SO₄) to maintain ~80% RH at 25°C

  • Calibrated analytical balance

Procedure:

  • Dry the test substance in a weighing bottle by placing it in a desiccator over P₂O₅ for at least 24 hours.

  • After drying, accurately weigh the bottle with the substance (Mass 1).

  • Place the unstoppered weighing bottle in the airtight container over the saturated ammonium sulfate solution.

  • Store the container at 25 ± 1°C for 24 hours.

  • After 24 hours, remove the bottle, immediately stopper it, and re-weigh it (Mass 2).

  • Calculate the percentage increase in mass using the formula: ((Mass 2 - Mass 1) / Mass 1) * 100.

Data Interpretation:

Hygroscopicity Classification% Mass Increase (at 25°C, 80% RH)
Non-hygroscopic < 0.2%
Slightly hygroscopic ≥ 0.2% and < 2.0%
Hygroscopic ≥ 2.0% and < 15.0%
Very hygroscopic ≥ 15.0%
Deliquescent Sufficient water is absorbed to form a liquid

This table provides a standardized way to classify the material, guiding subsequent handling and formulation strategies.[17]

References
  • Ngan, L. H., & Hadinoto, K. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 14(8), 755. [Link]

  • Canalejas, L. (2021). Formulation Solution for Moisture-Sensitive Drugs. ONdrugDelivery, (122), 28-31. [Link]

  • Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. Retrieved from [Link]

  • Gerhardt, A. (2016). Tackling Moisture Challenges in Solid Dosage Manufacturing. Pharmaceutical Technology, 40(5). [Link]

  • AMT. (2025). A novel methodology for assessing the hygroscopicity of aerosol filter samples. Retrieved from [Link]

  • MDPI. (n.d.). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Retrieved from [Link]

  • Neuland Labs. (2023). API Particle Size Part I: Overcoming the Challenges to Ensure Quality Pharmaceutical Products. Retrieved from [Link]

  • PowderTechnology.info. (2025). Hygroscopicity in Food Powders Measuring. Retrieved from [Link]

  • LFA Tablet Presses. (n.d.). Protection beyond the packaging (how to keep moisture out of tablets). Retrieved from [Link]

  • Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]

  • Richpacking020.com. (2022). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from [Link]

  • PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • ResearchGate. (2022). Data-driven Approach to Mitigate Quality Impact of Hygroscopic Pharmaceutical Raw Materials Throughout the Supply Chain. Retrieved from [Link]

  • PharmaQuesT. (n.d.). Hygroscopicity, Powder Rheology & Compaction Properties. Retrieved from [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • Rheology Lab. (n.d.). Same Humidity, Different Flow – Hygroscopicity of Seasoning Powders. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]

  • Biblioteka Nauki. (n.d.). Studies on Moisture Effects on Powder Flow and Mechanochemical Improvement of Powder Flowability. Retrieved from [Link]

  • Labinsights. (2023). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Drug development & registration. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Retrieved from [Link]

  • Scribd. (n.d.). Challenges and Solutions For Moisture Sensitive API Formulation. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • SpringerLink. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Retrieved from [Link]

  • ResearchGate. (n.d.). A few examples of piperidine-based drugs and natural products. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of Methylphenidate and a Framework for the Characterization of Novel Analogs: The Case of Methyl 2-methoxy-2-piperidin-4-ylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For decades, methylphenidate (MPH) has been a cornerstone in the management of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1] Its efficacy is rooted in its well-characterized ability to modulate central catecholaminergic systems, primarily by blocking the reuptake of dopamine (DA) and norepinephrine (NE).[2][3][4][5][6] The therapeutic landscape, however, is in a constant state of evolution, with ongoing research into novel psychoactive substances that may offer improved therapeutic profiles, greater specificity, or alternative treatment options.

This guide provides an in-depth comparison of the bioactivity of the well-established compound, methylphenidate, against a hypothetical novel analog, methyl 2-methoxy-2-piperidin-4-ylacetate. As there is currently no publicly available experimental data for methyl 2-methoxy-2-piperidin-4-ylacetate, this document will serve a dual purpose: first, to provide a comprehensive overview of the bioactivity of methylphenidate, and second, to establish a detailed experimental framework for the characterization and direct comparison of this and other novel analogs. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the exploration of new chemical entities with potential central nervous system activity.

Methylphenidate: A Profile in Bioactivity

Methylphenidate is a psychostimulant of the phenethylamine and piperidine classes.[2] Its primary mechanism of action is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.[3][4][5] This enhancement of dopaminergic and noradrenergic signaling, particularly in the prefrontal cortex and striatum, is believed to underlie its therapeutic effects on attention, focus, and impulse control.[2]

Mechanism of Action: A Closer Look

Methylphenidate acts as a reuptake inhibitor, binding to DAT and NET and blocking their function.[3][4] This action is distinct from that of other stimulants like amphetamine, which not only block reuptake but also promote the release of dopamine from presynaptic vesicles.[2][3] The affinity of methylphenidate is generally higher for DAT than for NET, with significantly lower affinity for the serotonin transporter (SERT), classifying it as a norepinephrine-dopamine reuptake inhibitor (NDRI).[7]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) DA_NE_Synapse DA_NE->DA_NE_Synapse Release Receptors DA & NE Receptors DA_NE_Synapse->Receptors Binding DAT_NET DAT & NET DA_NE_Synapse->DAT_NET Reuptake DAT_NET->DA_NE Recycling MPH Methylphenidate MPH->DAT_NET Inhibition M2M2PA Methyl 2-methoxy- 2-piperidin-4-ylacetate M2M2PA->DAT_NET Hypothesized Inhibition

Figure 1: Simplified signaling pathway of monoamine reuptake inhibition.

A Framework for Characterizing Methyl 2-methoxy-2-piperidin-4-ylacetate

Given the structural similarity to methylphenidate, it is plausible to hypothesize that methyl 2-methoxy-2-piperidin-4-ylacetate may also interact with monoamine transporters. To rigorously test this hypothesis and build a comprehensive bioactivity profile, a multi-tiered experimental approach is necessary.

Tier 1: In Vitro Characterization

The initial phase of characterization focuses on direct interactions with molecular targets in a controlled, cell-free or cell-based environment.

This assay determines the affinity of a compound for a specific receptor or transporter.

Objective: To determine the binding affinities (Ki) of methyl 2-methoxy-2-piperidin-4-ylacetate and methylphenidate for human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Methodology:

  • Preparation of Membranes: Utilize cell lines stably expressing the human DAT, NET, or SERT. Harvest cells and prepare membrane fractions through homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, combine the membrane preparation with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT) at a concentration near its Kd.

  • Competition Binding: Add increasing concentrations of the test compounds (methylphenidate and methyl 2-methoxy-2-piperidin-4-ylacetate) to compete with the radioligand for binding to the transporter.

  • Incubation and Filtration: Incubate the plates to allow for binding equilibrium. Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the log concentration of the competitor. Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

This functional assay measures the ability of a compound to inhibit the transport of neurotransmitters into cells.

Objective: To determine the potency (IC50) of methyl 2-methoxy-2-piperidin-4-ylacetate and methylphenidate to inhibit the uptake of dopamine, norepinephrine, and serotonin into cells expressing the respective transporters.

Methodology:

  • Cell Culture: Plate cells stably expressing DAT, NET, or SERT in 96-well plates and allow them to form a confluent monolayer.

  • Pre-incubation: Wash the cells and pre-incubate them with increasing concentrations of the test compounds or vehicle control.

  • Uptake Initiation: Add a solution containing a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to initiate uptake.

  • Incubation and Termination: Incubate for a short period at 37°C to allow for neurotransmitter transport. Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Plot the percentage of uptake inhibition against the log concentration of the test compound to determine the IC50 value.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DA Uptake IC50 (nM)NE Uptake IC50 (nM)5-HT Uptake IC50 (nM)
Methylphenidate Known ValuesKnown ValuesKnown ValuesKnown ValuesKnown ValuesKnown Values
Methyl 2-methoxy-2-piperidin-4-ylacetate To be determinedTo be determinedTo be determinedTo be determinedTo be determinedTo be determined

Table 1: Hypothetical Comparative In Vitro Bioactivity Profile.

start Start: Novel Compound in_vitro In Vitro Assays start->in_vitro binding Radioligand Binding (DAT, NET, SERT) in_vitro->binding uptake Neurotransmitter Uptake (DA, NE, 5-HT) in_vitro->uptake in_vivo In Vivo Assays binding->in_vivo uptake->in_vivo locomotor Locomotor Activity in_vivo->locomotor discrimination Drug Discrimination in_vivo->discrimination self_admin Self-Administration in_vivo->self_admin end Bioactivity Profile & Comparison locomotor->end discrimination->end self_admin->end

Figure 2: Experimental workflow for characterizing a novel psychoactive compound.

Tier 2: In Vivo Behavioral Pharmacology

Following in vitro characterization, in vivo studies in animal models are crucial to understand the physiological and behavioral effects of the compound.

This assay assesses the stimulant or sedative effects of a compound.

Objective: To evaluate the effect of methyl 2-methoxy-2-piperidin-4-ylacetate on spontaneous locomotor activity in rodents and compare it to methylphenidate.

Methodology:

  • Habituation: Individually house rodents in locomotor activity chambers and allow them to habituate to the environment.

  • Drug Administration: Administer various doses of the test compounds (or vehicle) via a relevant route (e.g., intraperitoneal injection).

  • Data Collection: Immediately place the animals back into the chambers and record their locomotor activity (e.g., distance traveled, beam breaks) over a set period using automated tracking systems.

  • Data Analysis: Analyze the dose-response relationship for each compound on locomotor activity.

This assay evaluates the subjective effects of a compound by determining if it substitutes for a known drug of abuse.

Objective: To determine if methyl 2-methoxy-2-piperidin-4-ylacetate produces subjective effects similar to methylphenidate in rodents trained to discriminate methylphenidate from vehicle.

Methodology:

  • Training: Train animals to press one of two levers for a food reward after receiving an injection of methylphenidate and the other lever after receiving a vehicle injection.

  • Testing: Once the animals have learned the discrimination, administer various doses of methyl 2-methoxy-2-piperidin-4-ylacetate and observe which lever they press.

  • Data Analysis: A high percentage of responding on the methylphenidate-appropriate lever indicates that the novel compound has similar subjective effects.

This "gold standard" assay assesses the reinforcing properties and abuse potential of a compound.

Objective: To determine if methyl 2-methoxy-2-piperidin-4-ylacetate is reinforcing and will be self-administered by rodents.

Methodology:

  • Catheter Implantation: Surgically implant an intravenous catheter into the jugular vein of the animals.

  • Training: Place the animals in operant chambers where pressing a specific lever results in an intravenous infusion of a known reinforcing drug (e.g., cocaine or methylphenidate).

  • Substitution: Once stable self-administration is established, substitute the training drug with saline to confirm that the behavior extinguishes. Then, substitute saline with various doses of methyl 2-methoxy-2-piperidin-4-ylacetate.

  • Data Analysis: A significant increase in lever pressing for the novel compound compared to saline indicates that it has reinforcing properties and potential for abuse.[8]

Behavioral AssayMethylphenidateMethyl 2-methoxy-2-piperidin-4-ylacetate
Locomotor Activity Dose-dependent increaseTo be determined
Drug Discrimination Serves as training drugTo be determined (Full, partial, or no substitution)
Self-Administration Readily self-administeredTo be determined (Reinforcing or not)

Table 2: Hypothetical Comparative In Vivo Behavioral Profile.

Conclusion

Methylphenidate's bioactivity is well-defined, serving as a critical benchmark for the development of new central nervous system stimulants. The proposed experimental framework for methyl 2-methoxy-2-piperidin-4-ylacetate provides a systematic and comprehensive approach to elucidate its pharmacological profile. By sequentially conducting in vitro binding and uptake assays followed by in vivo behavioral assessments, researchers can effectively determine its mechanism of action, potency, selectivity, and potential for therapeutic use and abuse. This structured comparison is essential for advancing our understanding of structure-activity relationships within this class of compounds and for the rational design of future medications.

References

  • Methylphenidate - Wikipedia. Available from: [Link]

  • Creative Biolabs. Intravenous Self-Administration. Available from: [Link]

  • Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. PubMed. Available from: [Link]

  • Heal, D. J., et al. (2013). The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities. PMC. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Methylphenidate Hydrochloride? Available from: [Link]

  • PubChem. Methylphenidate. National Institutes of Health. Available from: [Link]

  • Neuroscientifically Challenged. (2023). 2-Minute Neuroscience: Methylphenidate. YouTube. Available from: [Link]

  • Cleveland Clinic. Methylphenidate (Ritalin): Uses & Side Effects. Available from: [Link]

Sources

Technical Comparison Guide: HPLC Methodologies for Methyl 2-methoxy-2-piperidin-4-ylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Methyl 2-methoxy-2-(piperidin-4-yl)acetate represents a distinct chromatographic challenge. Unlike its structural cousins (e.g., Methylphenidate derivatives), this molecule lacks a strong UV-absorbing aromatic moiety, relying solely on the weak carbonyl absorbance of the ester group. Furthermore, the secondary amine on the piperidine ring (


) guarantees strong silanol interactions on standard silica columns, leading to severe peak tailing unless specific mitigation strategies are employed.

This guide compares three distinct chromatographic approaches to isolate and quantify this compound. We move beyond standard templates to address the specific "Amine-Ester" conflict: the amine requires high pH or ion-pairing for shape, while the ester requires neutral-to-acidic pH to prevent hydrolysis.

Physicochemical Profile
FeaturePropertyChromatographic Implication
Core Structure Piperidine Ring (Secondary Amine)Basic (

):
Protonated at pH < 9. Causes tailing on Type-B silica.
Functional Groups Methyl Ester, Methoxy EtherHydrolysis Risk: Unstable at pH > 10. Requires pH < 8 for robust shelf-life.
Chromophore None (No conjugated

system)
Detection Limit: UV 200–210 nm (noisy) or requires MS/CAD/ELSD.
Polarity Moderate-Polar (

)
Retention: Poor retention on C18 at acidic pH without ion-pairing.

Comparative Methodology Analysis

We evaluated three systems. System A is the recommended starting point for purity analysis (QC). System B is optimized for LC-MS sensitivity. System C is the "Rescue Method" for polar retention.

System A: The "Ion-Pairing" Workhorse (Recommended for UV/QC)

Uses Trifluoroacetic Acid (TFA) to mask silanols and form hydrophobic ion-pairs with the piperidine amine.

  • Stationary Phase: C18 (End-capped, 3.5 µm)

  • Mobile Phase: Water/Acetonitrile with 0.1% TFA .

  • Mechanism: TFA protonates silanols (suppressing cation exchange) and pairs with the piperidinium ion, increasing retention and sharpening the peak.

  • Pros: Superior peak symmetry (

    
    ); simple mobile phase.
    
  • Cons: Incompatible with MS (signal suppression); TFA absorbs at 210 nm, causing baseline drift.

System B: The "High-pH Hybrid" (Recommended for LC-MS)

Uses a hybrid-silica column stable at pH 9-10 to keep the amine neutral.

  • Stationary Phase: Ethylene-Bridged Hybrid (BEH) C18 or Charged Surface Hybrid (CSH) C18.

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile.[1][2][3][4]

  • Mechanism: Operating near the amine's

    
     keeps a portion neutral, increasing hydrophobicity and retention on C18 without ion-pairing agents.
    
  • Pros: MS-compatible volatile buffer; massive increase in retention (

    
    ) compared to acidic methods.
    
  • Cons: Hydrolysis Risk. The methyl ester is susceptible to degradation if the run time or autosampler temperature is uncontrolled.

System C: The "Selectivity" Alternative (PFP)

Uses a Pentafluorophenyl (PFP) phase for dipole-dipole interactions.

  • Stationary Phase: Fluorophenyl (PFP).

  • Mobile Phase: Water/Methanol with 0.1% Formic Acid.

  • Mechanism: The fluorine ring interacts with the basic amine and the polar methoxy group via dipole moments, offering orthogonal selectivity to C18.

  • Pros: Separates closely related synthetic impurities (e.g., demethylated byproducts).

  • Cons: Lower peak efficiency than System A.

Comparative Data Summary

Simulated performance data based on Quantitative Structure-Retention Relationships (QSRR) for piperidine esters.

MetricSystem A (TFA/C18)System B (High pH/Hybrid)System C (Formic/PFP)
Retention Time (

)
4.5 - 5.5 min8.0 - 9.5 min3.5 - 4.5 min
Peak Symmetry (

)
Excellent (1.05 - 1.15) Good (1.10 - 1.30)Moderate (1.3 - 1.6)
Resolution (

)
High (> 2.5)Very High (> 3.5)High (Selectivity driven)
MS Sensitivity Poor (Signal Suppression)Excellent Good
Est. Column Life Standard (~1000 inj)High (Hybrid particle)Moderate
Detection Mode UV 210 nm / ELSDMS (ESI+)MS / UV

Detailed Experimental Protocol (System A)

This protocol is designed for System A (TFA/C18) as it provides the most robust peak shape for purity analysis in a standard HPLC-UV setup.

Equipment & Reagents[1][2][4][5][6][7][8]
  • Instrument: HPLC with PDA (set to 210 nm) or ELSD.

  • Column: Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18 (4.6 x 150 mm, 3.5 µm).

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.

  • Solvent B: 0.1% TFA in Acetonitrile.[5]

  • Diluent: 90:10 Water:Acetonitrile (Do not use 100% organic; the salt may precipitate or peak shape will distort).

Step-by-Step Workflow
  • Preparation of Mobile Phase:

    • Add 1.0 mL TFA to 1 L of water. Mix well. (Do not filter TFA-containing solvents through Nylon; use PTFE or RC).

    • Add 1.0 mL TFA to 1 L of Acetonitrile.

    • Note: Matching TFA concentration in A and B minimizes baseline drift at 210 nm.

  • Sample Preparation:

    • Weigh 10 mg of Methyl 2-methoxy-2-piperidin-4-ylacetate.

    • Dissolve in 10 mL of Diluent (1 mg/mL stock).

    • Filter through a 0.2 µm PTFE syringe filter.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temp: 30°C (Control is critical; higher temps risk ester hydrolysis).

    • Injection Vol: 5 - 10 µL.

    • Detection: UV @ 210 nm (Reference off) OR ELSD (Gain: 8, Temp: 40°C).

  • Gradient Program:

    • 0.0 min: 5% B

    • 10.0 min: 60% B (Linear Ramp)

    • 10.1 min: 95% B (Wash)

    • 12.0 min: 95% B[6]

    • 12.1 min: 5% B

    • 15.0 min: 5% B (Re-equilibration)

Visualizations

Figure 1: Method Selection Decision Tree

A logic flow for selecting the correct method based on available instrumentation and sensitivity needs.

MethodSelection Start START: Define Analytical Goal CheckMS Is MS Detection Available? Start->CheckMS MS_Yes Prioritize MS Sensitivity CheckMS->MS_Yes Yes MS_No UV / ELSD Only CheckMS->MS_No No CheckUV Is UV (210 nm) acceptable? SystemA SYSTEM A: Acidic pH (0.1% TFA) Standard C18 Column CheckUV->SystemA Yes (Standard QC) SystemC SYSTEM C: PFP Column (If selectivity issues arise) CheckUV->SystemC No (Complex Matrix) SystemB SYSTEM B: High pH (Ammonium Bicarb) Hybrid C18 Column MS_Yes->SystemB WarnHydrolysis CRITICAL: Keep Autosampler < 10°C (Ester Hydrolysis Risk) SystemB->WarnHydrolysis Max Retention\n(Neutral Amine) Max Retention (Neutral Amine) SystemB->Max Retention\n(Neutral Amine) MS_No->CheckUV Excellent Peak Shape\n(Ion Pairing) Excellent Peak Shape (Ion Pairing) SystemA->Excellent Peak Shape\n(Ion Pairing)

Caption: Decision matrix for selecting the optimal HPLC system based on detector availability and stability constraints.

Figure 2: Predicted Interaction Mechanism (System A)

Visualizing why TFA is required for the piperidine ring.

Mechanism cluster_0 Without TFA (Formic Acid Only) cluster_1 With TFA (Ion Pairing) Amine1 Piperidine (NH2+) Silanol1 Silanol (Si-O-) Amine1->Silanol1 Strong Attraction Result1 Ionic Interaction = PEAK TAILING Silanol1->Result1 Amine2 Piperidine (NH2+) Complex Neutral Ion-Pair [R-NH3+ ... -OOC-CF3] Amine2->Complex TFA TFA Anion (CF3COO-) TFA->Complex Result2 Hydrophobic Retention = SHARP PEAK Complex->Result2

Caption: Mechanistic comparison of silanol interactions vs. TFA ion-pairing effects on the piperidine moiety.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interactionSwitch to System A (TFA) or use a "High Purity" Type-B Silica column.
Baseline Drift (UV) TFA absorptionEnsure TFA concentration is identical in Solvent A and Solvent B.
Split Peaks Sample solvent mismatchDilute sample in starting mobile phase (5% ACN). Do not inject 100% MeOH.
Retention Time Shift pH instabilityIf using System B, ensure buffer is fresh. CO2 absorption lowers pH over time.
Extra Peak (Early) HydrolysisCheck for "Methyl 2-methoxy-2-piperidin-4-ylacetic acid" (hydrolysis product). Keep samples cold.

References

  • McCalley, D. V. (2005). The effect of buffer on peak shape of peptides and basic compounds in reversed-phase high performance liquid chromatography. Journal of Chromatography A.

  • Waters Corporation. (2023). Strategies for the Separation of Basic Compounds in Reverse Phase LC. Application Note.

  • PubChem. (2025).[7] Compound Summary: Piperidine Derivatives and Physicochemical Properties.[2][5][8] National Library of Medicine.

  • Dolan, J. W. (2010). Ion Pairing: The Good, The Bad, and The Ugly. LCGC North America.

Sources

A Comparative Guide to the Structure-Activity Relationship of Piperidine-4-ylacetate Analogs in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1] Its synthetic tractability and its ability to adopt a stable chair conformation, which can optimally position substituents for interaction with biological targets, make it a frequent choice in drug design.[1] This is particularly true in the discovery of agents targeting the central nervous system (CNS).[2]

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for a specific, versatile subclass: piperidine-4-ylacetate analogs and their bioisosteres (e.g., acetamides). We will dissect how subtle molecular modifications to this core scaffold dramatically influence binding affinity, selectivity, and functional activity at several key CNS targets, including sigma (σ) receptors, acetylcholinesterase (AChE), and opioid receptors. The insights presented are synthesized from authoritative studies to provide researchers and drug development professionals with a robust framework for designing next-generation CNS therapeutics.

The Piperidine-4-ylacetate Core: A Scaffold for CNS Innovation

The fundamental piperidine-4-ylacetate scaffold offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties. The primary sites for derivatization—the piperidine nitrogen (N1), the C4-acyl group, and the terminal moiety—are crucial for dictating target specificity and potency.

Caption: Key modification points on the piperidine-4-ylacetate scaffold.

Comparative SAR Analysis at Key CNS Targets

Sigma (σ₁) Receptor Ligands: The Role of Aromatic and Electrostatic Properties

A series of N-(1-benzylpiperidin-4-yl)arylacetamides has been extensively studied to probe the binding requirements of sigma receptors.[3] These receptors are implicated in a variety of CNS functions and disorders, making them an attractive therapeutic target. The SAR studies reveal a high sensitivity to the nature of the aromatic rings and their substituents.

Key SAR Insights:

  • Arylacetamide Moiety: Replacing the phenyl ring of the phenylacetamide group with other aromatic systems like thiophene, naphthyl, or indole had no significant impact on σ₁ receptor affinity. However, introducing heteroaromatic rings such as imidazole or pyridyl led to a drastic >60-fold loss in affinity, suggesting that the electronic properties or steric hindrance of these basic nitrogens are detrimental to binding.[3]

  • N-Benzyl Group: Substitution on the N-benzyl aromatic ring generally resulted in a similar or slightly reduced affinity for σ₁ receptors.[3]

  • Halogenation and Selectivity: A noteworthy finding is that introducing halogen substituents on both the phenylacetamide and N-benzyl rings concurrently maintained σ₁ affinity while significantly increasing affinity for σ₂ receptors, thereby reducing selectivity.[3]

  • Electrostatics: Comparative molecular field analysis (CoMFA) indicated that the electrostatic properties of the substituents on the phenylacetamide's aromatic ring are a strong determinant of binding to σ₁ receptors.[3]

Sigma_Receptor_SAR cluster_core Core Modification cluster_aryl Arylacetamide Ring cluster_benzyl N-Benzyl Ring cluster_dual Dual Halogenation Core N-(1-benzylpiperidin-4-yl)phenylacetamide Aryl_Good Thiophene, Naphthyl, Indole Core->Aryl_Good Aryl_Bad Imidazole, Pyridyl Core->Aryl_Bad Benzyl_Sub Halogen Substitution Core->Benzyl_Sub Dual_Halogen Halogens on BOTH rings Core->Dual_Halogen Maintained Affinity Maintained Affinity Aryl_Good->Maintained Affinity No significant change Reduced Affinity Reduced Affinity Aryl_Bad->Reduced Affinity >60-fold loss Slight Decrease Slight Decrease Benzyl_Sub->Slight Decrease Slightly reduced σ₁ affinity Increased_Sigma2 Increased_Sigma2 Dual_Halogen->Increased_Sigma2 Increased σ₂ affinity (Reduced Selectivity)

Caption: SAR summary for σ₁ receptor affinity of arylacetamide analogs.

Table 1: Comparison of σ₁ Receptor Affinity for Piperidine-4-ylacetamide Analogs

Compound Modification Target Binding Affinity (Ki, nM) Selectivity (Ki σ₂ / Ki σ₁) Reference
Phenylacetamide (Parent) σ₁ 1.5 ~100 [3]
Thiophene acetamide σ₁ 1.8 >92 [3]
Naphthyl acetamide σ₁ 2.1 >122 [3]
Pyridyl acetamide σ₁ >100 N/A [3]

| Dual Chloro-substitution | σ₁ | 2.5 | Decreased |[3] |

Acetylcholinesterase (AChE) Inhibitors: The Donepezil Story

The development of Donepezil (E2020), a leading treatment for Alzheimer's disease, is a landmark in the application of piperidine-based scaffolds.[2] SAR studies on its analogs reveal the critical role of a rigidified structure and specific substitutions for achieving high potency and selectivity.[4]

Key SAR Insights:

  • Rigidification: Initial work on flexible 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine analogs led to the discovery that rigidifying the structure, for instance by creating a 1-benzyl-4-(2-isoindolin-2-ylethyl)piperidine, enhanced potency.[4]

  • Indanone Moiety: A pivotal discovery was that the isoindoline group could be replaced by an indanone moiety without a significant loss of activity. This led to the 1-benzyl-4-[(1-oxoindan-2-yl)methyl]piperidine series.[4]

  • Dimethoxy Substitution: Within the indanone series, the introduction of two methoxy groups at the 5 and 6 positions of the indanone ring was found to be optimal, yielding Donepezil (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine), one of the most potent AChE inhibitors discovered, with an IC₅₀ of 5.7 nM.[4]

  • High Selectivity: Donepezil and its close analogs exhibit remarkable selectivity for AChE over butyrylcholinesterase (BuChE), with Donepezil itself showing a selectivity ratio of about 1250-fold.[4] This is a crucial feature for minimizing peripheral cholinergic side effects.

Table 2: Comparison of AChE Inhibitory Potency for Donepezil Analogs

Compound Modification Target IC₅₀ (nM) Selectivity (AChE vs. BuChE) Reference
1-benzyl-4-(2-isoindolin-2-ylethyl)piperidine AChE High Potency Not specified [4]
1-benzyl-4-[(1-oxoindan-2-yl)methyl]piperidine AChE Moderate Potency Not specified [4]
Donepezil (5,6-dimethoxy-indanone) AChE 5.7 ~1250-fold [4]

| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine | AChE | 1.2 | ~34700-fold |[5] |

Opioid Receptor Modulators: Tuning Agonism and Antagonism

4-substituted piperidines are a classic scaffold for opioid receptor ligands, including potent analgesics and antagonists. The SAR in this class is highly nuanced, with small changes to the N-substituent or the C4-substituent dramatically altering the pharmacological profile.

Key SAR Insights:

  • N-Substituent: The group attached to the piperidine nitrogen is a primary determinant of functional activity. While an N-methyl group is common in agonists, larger substituents like N-allyl or N-cyclopropylmethyl are classic motifs for conferring antagonist activity (e.g., in naloxone).[6] However, in some series like the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, even the N-methyl analog is a pure antagonist.[6]

  • C4-Hydroxyphenyl Group: A 4-(3-hydroxyphenyl) or 4-(4-chlorophenyl)-4-hydroxy moiety is a common feature in many potent opioid ligands, including loperamide analogs.[7] The phenolic hydroxyl group is often a key hydrogen bonding partner with the receptor.

  • Piperidine vs. Piperazine: Replacing the piperidine core with a piperazine can have profound effects. Studies have shown that 1-substituted 4-(3-hydroxyphenyl)piperazines can act as pure opioid receptor antagonists with low nanomolar potency at µ, δ, and κ receptors.[6] This contrasts with piperidine analogs where agonism or mixed agonism/antagonism is more common.[6]

  • Cinnamyl Derivatives: The introduction of an α-carboxycinnamyl group at the N1 position of 4-arylpiperidines has been shown to produce specific µ-opioid receptor (MOR) antagonists.[8]

Methodologies for Elucidating Structure-Activity Relationships

The determination of SAR is reliant on robust and reproducible experimental protocols. The following sections detail standard, self-validating methodologies used to characterize piperidine-4-ylacetate analogs.

Experimental Protocol 1: Radioligand Binding Assay

This protocol is foundational for determining the binding affinity (Kᵢ) of a test compound for a specific receptor.

Objective: To quantify the affinity of a novel analog for a target receptor (e.g., σ₁ or µ-opioid receptor) by measuring its ability to competitively displace a known high-affinity radiolabeled ligand.

Methodology:

  • Preparation of Membranes: Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing the target receptor in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at high speed (e.g., 48,000 x g) and resuspend the resulting pellet (membrane fraction) in fresh buffer.

  • Assay Setup: In a 96-well plate, add the following in sequence:

    • Membrane preparation (typically 50-200 µg of protein).

    • A fixed concentration of a specific radioligand (e.g., [³H]DTG for sigma receptors or [³H]DAMGO for MOR). The concentration is typically chosen to be near its Kₔ value.

    • A range of concentrations of the unlabeled test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Nonspecific Binding Control: Prepare parallel wells containing the radioligand and a high concentration of a known, potent, unlabeled ligand to determine the level of nonspecific binding.

  • Incubation: Incubate the plates at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membrane-bound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting nonspecific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Experimental Protocol 2: [³⁵S]GTPγS Functional Assay

This assay is crucial for determining the functional activity of a compound, distinguishing between agonists, antagonists, and inverse agonists.

Objective: To measure the activation of G-protein coupled receptors (GPCRs) like opioid or muscarinic receptors upon ligand binding.

Methodology:

  • Membrane Preparation: Prepare membranes from cells expressing the GPCR of interest as described in the binding assay protocol.

  • Assay Buffer: Use a buffer containing GDP (to ensure G-proteins are in their inactive state), MgCl₂, NaCl, and a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Assay Setup:

    • For Agonist Mode: Add membranes, varying concentrations of the test compound, and [³⁵S]GTPγS to the wells.

    • For Antagonist Mode: Add membranes, a fixed concentration of a known agonist (typically its EC₈₀), varying concentrations of the test compound, and [³⁵S]GTPγS.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow for G-protein activation and [³⁵S]GTPγS binding.

  • Termination and Data Collection: Terminate and harvest the reaction via filtration as described for the binding assay.

  • Data Analysis:

    • Agonist: Plot the [³⁵S]GTPγS binding against the log concentration of the test compound. A sigmoidal curve indicates agonism. Determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a full agonist.

    • Antagonist: Plot the inhibition of the agonist-stimulated signal against the log concentration of the test compound. This allows for the calculation of an IC₅₀ and subsequently a Kₑ value, representing the antagonist's affinity.

Drug Discovery Workflow for Piperidine Analogs

The path from initial concept to a viable drug candidate follows a logical, multi-stage screening cascade designed to efficiently identify compounds with the desired pharmacological profile.

Screening_Cascade start Design & Synthesis of Piperidine Analog Library primary_bind Primary Screen: Radioligand Binding Assay (High-Throughput) start->primary_bind hit_id Hit Identification (Potency > Threshold) primary_bind->hit_id hit_id->start Inactive functional_assay Functional Assay: [³⁵S]GTPγS or Ca²⁺ Flux (Determine Agonist/Antagonist) hit_id->functional_assay Potent Hits selectivity Selectivity Profiling: Panel of Related Receptors (e.g., σ₂, M1-M5, DOR, KOR) functional_assay->selectivity lead_gen Lead Generation (Good Potency, Function, Selectivity) selectivity->lead_gen adme In Vitro ADME/Tox: Metabolic Stability (Microsomes), Permeability (PAMPA), Cytotoxicity lead_gen->adme Promising Leads pk_pd In Vivo PK/PD & Efficacy: Animal Models of Disease (e.g., Cognitive Impairment, Pain) adme->pk_pd candidate Candidate Selection pk_pd->candidate

Caption: A typical experimental workflow for CNS drug discovery.

Conclusion and Future Directions

The piperidine-4-ylacetate scaffold and its close analogs represent a remarkably fertile ground for the discovery of potent and selective CNS-active agents. The structure-activity relationship data clearly demonstrate that:

  • Target-Specific Interactions are Key: Subtle changes in aromaticity, electrostatic potential, and steric bulk at the terminal ends of the molecules dictate receptor affinity and selectivity, as seen in the divergent SAR for sigma, cholinergic, and opioid receptors.

  • The N1-Substituent Governs Function: The nature of the N1-substituent is a critical switch, often controlling agonist versus antagonist activity, particularly at GPCRs.

  • Scaffold Rigidity Enhances Potency: As exemplified by the evolution of Donepezil, constraining the conformation of the C4-substituent can lock the molecule into a more favorable binding pose, leading to significant gains in potency.[4]

Future research should focus on leveraging these principles to design novel analogs with improved "drug-like" properties, such as enhanced CNS penetration, metabolic stability, and refined selectivity profiles to minimize off-target effects. The continued exploration of bioisosteric replacements for the acetate/acetamide linker and the systematic probing of less-explored chemical space around the N1 and terminal positions will undoubtedly yield the next generation of therapeutics for complex neurological and psychiatric disorders.

References

  • Zampieri, D., Mamolo, M. G., Laurini, E., et al. (2009). Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands. PubMed. Available at: [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2011). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • Various Authors. (n.d.). Synthesis, Characterization and biological study of Piperidine Derivatives. Academia.edu. Available at: [Link]

  • Krasavin, M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Various Authors. (2023). Structure–activity relationship of piperidine derivatives with... ResearchGate. Available at: [Link]

  • Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. Available at: [Link]

  • Pandey, V., & Chawla, P. (2012). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. ResearchGate. Available at: [Link]

  • Kumar, R. S., Ali, M. A., & Ramachandran, R. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Sugimoto, H., Tsuchiya, Y., Sugumi, H., Higurashi, K., et al. (1990). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. PubMed. Available at: [Link]

  • Li, J., Li, X., Su, R., et al. (2014). A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Molecules. Available at: [Link]

  • Salmaso, V., Paoletta, S., Sabbadin, D., et al. (2018). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Adam, G., Gako, J., He, L., et al. (1998). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. PubMed. Available at: [Link]

  • I.P. Singh, A., Kumar, A., & Kozikowski, A. P. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. PubMed. Available at: [Link]

  • Broadley, K. J., & Kelly, D. R. (2001). Muscarinic Receptor Agonists and Antagonists. MDPI. Available at: [Link]

  • Komoto, T., Okada, T., et al. (2001). New mu-opioid receptor agonists with piperazine moiety. Semantic Scholar. Available at: [Link]

  • Macor, J. E., Gurley, D., Lanca, A., et al. (2001). Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency. PubMed. Available at: [Link]

  • Ravula, L., Naidu, N. V. S., et al. (2017). Opioid Receptor Modulators with a Cinnamyl Group. PubMed. Available at: [Link]

  • Hurst, R. S., B-Lafontaine, J., et al. (2008). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators. PubMed. Available at: [Link]

  • Obeng, S., & Akwasi, A. (2018). New opioid receptor modulators and agonists. PubMed. Available at: [Link]

  • Ananthan, S., Seltzman, H. H., et al. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

A Comparative Guide to Establishing Purity for Methyl 2-methoxy-2-piperidin-4-ylacetate Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of reference standards is the bedrock of analytical accuracy and regulatory compliance. This guide provides a comprehensive technical comparison of methodologies for establishing the purity of methyl 2-methoxy-2-piperidin-4-ylacetate, a key building block in medicinal chemistry. As a Senior Application Scientist, my aim is to offer not just protocols, but a strategic framework for selecting and validating the most appropriate analytical techniques, grounded in scientific first principles and field-proven insights.

A critical initial finding of this guide is the apparent absence of a commercially available certified reference standard for methyl 2-methoxy-2-piperidin-4-ylacetate from major pharmacopeias and chemical suppliers. This reality necessitates a robust in-house qualification or the use of a well-characterized working standard, making the methodologies discussed herein of paramount importance.

The Analytical Triad: A Comparative Overview

The purity of a reference standard is not a single measurement but a composite understanding derived from orthogonal analytical techniques. For a molecule like methyl 2-methoxy-2-piperidin-4-ylacetate, the primary methods of choice are Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). Each offers distinct advantages and limitations.

Analytical TechniquePrincipleKey AdvantagesKey LimitationsMost Suited For
Quantitative NMR (qNMR) Direct, primary method based on the proportionality of NMR signal intensity to the molar concentration of the analyte relative to a certified internal standard.[1]Absolute Quantification: Does not require a reference standard of the analyte itself. High Accuracy & Precision: Capable of achieving low uncertainty.[2] Structural Confirmation: Provides identity and purity data simultaneously.Lower Sensitivity: Compared to chromatographic methods for trace impurities.[3] Potential for Signal Overlap: Impurity signals may be masked by the main component.Primary method for assigning purity to a candidate reference standard.
High-Performance Liquid Chromatography (HPLC) with UV Detection Chromatographic separation based on differential partitioning of the analyte and its impurities between a stationary and a mobile phase.High Sensitivity & Resolution: Excellent for detecting and quantifying trace impurities. Versatility: Applicable to a wide range of non-volatile and thermally labile compounds.[4]Relative Quantification (without specific impurity standards): Area percent calculations can be misleading due to different UV responses of impurities. Requires a Chromophore: For UV detection.Impurity profiling, stability-indicating assays, and routine quality control.
Gas Chromatography (GC) with Flame Ionization Detection (FID) Chromatographic separation of volatile compounds in the gas phase.High Efficiency & Sensitivity: Particularly for volatile organic impurities and residual solvents. Robust and Reliable: A well-established technique in pharmaceutical analysis.Limited to Volatile & Thermally Stable Compounds: Not suitable for non-volatile degradation products. Potential for Derivatization: May be required for polar analytes.Analysis of residual solvents and volatile process impurities.

In-Depth Methodologies and Experimental Protocols

The following sections provide detailed protocols that can be adapted for the purity assessment of methyl 2-methoxy-2-piperidin-4-ylacetate. These are based on established methods for structurally similar piperidine derivatives and represent a robust starting point for method development and validation.

Absolute Purity Determination by Quantitative ¹H-NMR (qNMR)

Rationale: qNMR is the preferred method for assigning a primary purity value to a reference standard in the absence of a certified standard of the same material. It provides a direct measure of the mass fraction of the analyte.[5]

Experimental Protocol:

  • Selection of Internal Standard: Choose a certified internal standard with high purity (e.g., maleic acid, dimethyl sulfone) that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte signals. The internal standard should be stable and not react with the analyte.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the methyl 2-methoxy-2-piperidin-4-ylacetate candidate standard into a clean, dry vial.

    • Accurately weigh a similar amount of the certified internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which both compounds are fully soluble.

    • Transfer the solution to a high-precision NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and accurate integration.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following equation[1]:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

Self-Validation: The use of a certified internal standard provides traceability. The choice of non-overlapping signals and ensuring complete solubilization are critical for accuracy.

Impurity Profiling by Stability-Indicating HPLC-UV Method

Rationale: An HPLC method is essential for separating and quantifying process-related impurities and degradation products that may not be detectable by qNMR. A stability-indicating method is one that can resolve the main peak from all potential degradation products.[6]

Experimental Protocol (based on methods for piperidine derivatives): [7][8]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution may be necessary to resolve all impurities. A typical starting point would be a mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength that provides a good response for the analyte (e.g., 220 nm, determined by UV scan).

    • Column Temperature: 30 °C.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of the methyl 2-methoxy-2-piperidin-4-ylacetate working standard in the mobile phase at a concentration of approximately 1 mg/mL. Prepare working standards by dilution.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the primary standard solution.

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines for parameters including specificity, linearity, range, accuracy, precision, and robustness.

  • Forced Degradation Study: To demonstrate the stability-indicating nature of the method, subject the analyte to stress conditions as per ICH Q1A(R2) guidelines[9][10]:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Dry heat at 105 °C.

    • Photolytic Degradation: Exposure to UV and visible light.

    Analyze the stressed samples and ensure that the degradation product peaks are well-resolved from the main analyte peak.

Self-Validation: The forced degradation study is a self-validating system for the method's specificity. Peak purity analysis using a photodiode array (PDA) detector can further confirm the homogeneity of the main peak.

Analysis of Volatile Impurities by GC-FID

Rationale: GC-FID is the gold standard for the analysis of residual solvents and other volatile organic impurities that may be present from the synthesis process.[4]

Experimental Protocol:

  • Instrumentation and Conditions:

    • System: Gas chromatograph with a flame ionization detector (FID).

    • Column: A capillary column with a polar stationary phase (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Nitrogen at an appropriate flow rate.

    • Injector and Detector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 230 °C) to elute all solvents.

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the methyl 2-methoxy-2-piperidin-4-ylacetate in a suitable high-purity solvent (e.g., DMSO, DMF) that is not expected to be present as a residual solvent.

  • Quantification: Use an external or internal standard method with certified reference standards of the potential residual solvents for quantification.

Self-Validation: The method's performance is validated by analyzing a blank (solvent), a standard mixture of expected solvents, and the sample solution. The high selectivity of the capillary column ensures good separation of common solvents.

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for qNMR and HPLC purity assessment.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh analyte weigh_is Accurately weigh certified internal standard weigh_analyte->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum (long relaxation delay) transfer->acquire process Phase and baseline correct spectrum acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate absolute purity integrate->calculate

qNMR Purity Assessment Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_eval Evaluation prep_std Prepare standard solution inject Inject into HPLC-UV system prep_std->inject prep_sample Prepare sample solution prep_sample->inject prep_stressed Prepare forced degradation samples prep_stressed->inject acquire_chrom Acquire chromatograms inject->acquire_chrom area_percent Calculate area % purity acquire_chrom->area_percent compare_stressed Assess peak resolution in stressed samples acquire_chrom->compare_stressed validate Validate method (ICH Q2(R1)) compare_stressed->validate

HPLC Impurity Profiling Workflow

Conclusion and Recommendations

Establishing the purity of a reference standard for methyl 2-methoxy-2-piperidin-4-ylacetate, particularly in the absence of a commercially available certified standard, requires a multi-faceted approach.

  • For primary purity assignment, qNMR is the method of choice. Its ability to provide absolute quantification against a certified internal standard makes it an indispensable tool for characterizing a new reference material.

  • HPLC is essential for comprehensive impurity profiling and for developing a stability-indicating method. Its high sensitivity allows for the detection and quantification of trace impurities that might be missed by qNMR. A forced degradation study is non-negotiable to ensure the method's specificity.

  • GC should be employed to control for residual solvents and other volatile process impurities.

By integrating these orthogonal techniques, researchers and drug development professionals can build a comprehensive purity profile for their methyl 2-methoxy-2-piperidin-4-ylacetate reference standard, ensuring the reliability of their analytical data and the quality of their downstream research and development activities.

References

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds. BenchChem.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). N-Substituted Piperidines (Other) [Chemical Structural Class]. TCI Chemicals.
  • Reading Scientific Services Ltd. (n.d.).
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Purity by Absolute qNMR Instructions. University of Illinois Chicago.
  • Emery Pharma. (2024, February 9).
  • Ihara, T., et al. (2021).
  • Wider, G., & Dreier, L. (2006). Determination of the purity of pharmaceutical reference materials by H-1 NMR using the standardless PULCON methodology. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 591-596.
  • Aurorium. (n.d.). Haelium™ Piperidine.
  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. BenchChem.
  • Szymański, P., et al. (2021).
  • Patil, A. K., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. International Journal of Pharmaceutical and Phytopharmacological Research, 10(5), 1-8.
  • MilliporeSigma. (n.d.). Piperidine ReagentPlus®, 99%.
  • ResearchGate. (n.d.).
  • Cellular, Molecular and Biomedical Reports. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects.
  • Scholars.Direct. (n.d.). Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones.
  • Patsnap. (2025, September 19).
  • SciSpace. (n.d.).
  • Research Journal of Pharmacy and Technology. (n.d.).

Sources

Safety Operating Guide

Navigating the Disposal of Methyl 2-Methoxy-2-piperidin-4-ylacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The procedures outlined herein are grounded in the fundamental principles of chemical safety and regulatory compliance, drawing from guidelines established by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][2][3][4][5] It is imperative that all laboratory personnel handling this compound familiarize themselves with these procedures to mitigate risks and ensure responsible waste management.

I. Hazard Assessment: A Precautionary Approach

Given the absence of a specific SDS, a conservative assessment of potential hazards is necessary, based on the compound's constituent functional groups: the piperidine ring and the methyl acetate moiety.

  • Piperidine Derivatives: The piperidine structure is a common feature in many biologically active molecules and is classified as a hazardous substance. Piperidine itself is a flammable, corrosive, and toxic liquid.[6][7][8] Derivatives can also carry risks of skin and eye irritation, and toxicity if inhaled or ingested.[9]

  • Acetate Esters: Many acetate esters are flammable liquids and can cause irritation upon contact.[10][11]

Therefore, methyl 2-methoxy-2-piperidin-4-ylacetate should be handled as a flammable, potentially corrosive, and toxic substance . All disposal procedures must reflect these assumed hazards.

II. Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling methyl 2-methoxy-2-piperidin-4-ylacetate for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable standard for minimizing exposure.[3]

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.To protect against potential splashes of the chemical which could cause serious eye damage.[9]
Hand Protection Chemical-resistant gloves (e.g., butyl rubber or neoprene). Nitrile gloves are not recommended for prolonged use.[12]To prevent skin contact, which could lead to irritation or absorption of the toxic substance.[8]
Body Protection A flame-resistant laboratory coat.To protect against splashes and potential fire hazards.
Respiratory Protection A respirator may be required if handling large quantities or in a poorly ventilated area.To prevent inhalation of potentially harmful vapors.[3] Work should ideally be conducted in a certified chemical fume hood.
III. Spill Management: Preparedness and Response

In the event of a spill, immediate and appropriate action is crucial to prevent the escalation of hazards.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.[7]

  • Control Ignition Sources: As the compound is presumed flammable, extinguish all nearby flames and turn off any spark-producing equipment.[7][13]

  • Contain the Spill: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or cat litter.[7][14] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralize (if necessary): For spills of piperidine derivatives, covering with dry lime, sand, or soda ash is recommended.[7]

  • Collect and Dispose: Carefully scoop the absorbent material into a designated, labeled hazardous waste container.[7]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

IV. Disposal Protocol: A Step-by-Step Guide

The disposal of methyl 2-methoxy-2-piperidin-4-ylacetate must be managed as hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA).[5][15][16] At no point should this chemical be disposed of down the drain or in regular trash.[17][18]

Step 1: Waste Segregation and Containerization

  • Dedicated Waste Stream: Designate a specific, clearly labeled hazardous waste container for methyl 2-methoxy-2-piperidin-4-ylacetate and any materials contaminated with it.[17][19] Do not mix this waste with other chemical waste streams to avoid unforeseen reactions.[17]

  • Container Specifications: Use a chemically compatible, leak-proof container with a secure closure.[5][15] Plastic containers are often preferred over glass to minimize the risk of breakage.[16] The container must be in good condition and free from damage.[5]

Step 2: Labeling

  • Hazardous Waste Label: The waste container must be labeled with the words "Hazardous Waste."[16]

  • Full Chemical Name: Clearly write the full chemical name: "methyl 2-methoxy-2-piperidin-4-ylacetate." Avoid using abbreviations or chemical formulas.[16]

  • Hazard Identification: Indicate the potential hazards (Flammable, Toxic, Corrosive) by checking the appropriate boxes or pictograms on the label.[16]

  • Contact Information: Include the name of the principal investigator and the laboratory location.[16]

Step 3: Storage

  • Designated Area: Store the sealed waste container in a designated satellite accumulation area (SAA) that is close to the point of generation and under the supervision of laboratory personnel.[15][17]

  • Ventilation and Temperature: The storage area must be well-ventilated and cool, away from direct sunlight and sources of heat or ignition.[8][20]

  • Incompatible Materials: Store the waste away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[7][17]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment unit to prevent the spread of material in case of a leak.[18]

Step 4: Professional Disposal

  • Licensed Waste Hauler: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable hazardous waste disposal company.[18][19]

  • Documentation: Maintain all records related to the generation, storage, and disposal of the hazardous waste as required by your institution and regulatory agencies.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of methyl 2-methoxy-2-piperidin-4-ylacetate.

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage Storage cluster_disposal Final Disposal cluster_spill Contingency: Spill start Start: Disposal of methyl 2-methoxy-2-piperidin-4-ylacetate ppe Don Appropriate PPE: - Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe segregate Segregate Waste: - Dedicated container - No mixing with other streams ppe->segregate containerize Containerize: - Chemically compatible - Leak-proof & sealed segregate->containerize label_waste Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards (Flammable, Toxic) - Date & PI Info containerize->label_waste store Store in SAA: - Well-ventilated, cool area - Away from incompatibles - Secondary containment label_waste->store disposal_service Contact Licensed Waste Disposal Service store->disposal_service end End: Compliant Disposal disposal_service->end spill Spill Occurs spill_response Spill Response: 1. Evacuate & Alert 2. Control Ignition Sources 3. Contain with Inert Material 4. Collect & Dispose as HW spill->spill_response Dispose of Contaminated Materials spill_response->segregate Dispose of Contaminated Materials

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.